2-(4-Bromophenyl)benzothiazole
Descripción
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIRBKKYMJKENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368073 | |
| Record name | 2-(4-Bromophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19654-19-4 | |
| Record name | 2-(4-Bromophenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19654-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19654-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Bromophenyl)benzothiazole: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid bicyclic structure, composed of a benzene ring fused to a thiazole ring and substituted with a bromophenyl group, imparts unique physicochemical properties that make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and experimental protocols related to this compound, intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical Properties and Structure
This compound is a solid at room temperature, with its appearance ranging from a white to pale yellow powder or crystalline solid[1]. Its core structure features a benzothiazole moiety linked at the 2-position to a 4-bromophenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈BrNS | [2][3] |
| Molecular Weight | 290.18 g/mol | [2][3] |
| Melting Point | 132-136 °C | [3] |
| Boiling Point | 398 °C at 760 mmHg | [4][5] |
| Physical Form | Solid, powder, or crystals | [1] |
| Color | White to pale yellow | [1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO; limited solubility in water. | [6] |
| SMILES | Brc1ccc(cc1)-c2nc3ccccc3s2 | [3] |
| InChI Key | FQIRBKKYMJKENC-UHFFFAOYSA-N | [2] |
Experimental Protocols
The following sections detail the common experimental procedures for the synthesis and characterization of this compound.
Synthesis Protocol: Condensation of 2-Aminothiophenol and 4-Bromobenzoyl Chloride
The most prevalent method for the synthesis of 2-arylbenzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate acyl chloride[7].
Materials:
-
2-Aminothiophenol
-
4-Bromobenzoyl chloride
-
Pyridine
-
Toluene
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equivalent) in toluene.
-
Add pyridine (1.1 equivalents) to the solution to act as a base.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in toluene to the reaction mixture at room temperature with constant stirring.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The aromatic protons of the benzothiazole and bromophenyl rings are expected to appear in the range of δ 7.0-8.5 ppm.
-
¹³C NMR: Acquire the spectrum in the same solvent. The carbon signals for the aromatic rings will be observed in the downfield region, typically between δ 110-155 ppm. The carbon of the C=N bond in the thiazole ring will appear at a lower field.
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film.
-
Look for characteristic absorption bands:
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹
-
C=N stretching of the thiazole ring: ~1580-1620 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
-
3. Mass Spectrometry (MS):
-
Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.
-
The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 290.18 g/mol , with a characteristic isotopic pattern for the bromine atom (approximately equal intensity peaks for M and M+2).
Biological Activity and Signaling Pathways
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[8][9]. While a specific signaling pathway directly modulated by this compound is not yet fully elucidated, closely related analogs have shown inhibitory activity against enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)[5][10]. The inhibition of FAAH, in particular, is a promising strategy for pain management.
Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway
FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous AEA levels, which can then activate cannabinoid receptors (CB1 and CB2) and produce analgesic and anti-inflammatory effects.
References
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. This compound | C13H8BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 19654-19-4 [sigmaaldrich.com]
- 4. 2-(4-Bromophenyl)benzo[d]thiazole | 19654-19-4 [sigmaaldrich.com]
- 5. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.in [pharmacyjournal.in]
- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Bromophenyl)benzothiazole
CAS Number: 19654-19-4 Molecular Formula: C₁₃H₈BrNS Molecular Weight: 290.18 g/mol
Disclaimer: Publicly accessible research providing specific quantitative biological activity data (e.g., IC₅₀ values) and detailed, reproducible experimental protocols for 2-(4-Bromophenyl)benzothiazole (CAS 19654-19-4) is limited. This guide provides comprehensive information on the compound's known properties and synthesis. To illustrate its biological context and potential applications, this document includes representative data from potent, structurally related 2-arylbenzothiazole analogues and generalized experimental protocols. The biological data and mechanisms presented should be considered illustrative for this class of compounds and not as experimentally verified results for CAS 19654-19-4 itself.
Executive Summary
This compound is a halogenated aryl derivative belonging to the benzothiazole class of heterocyclic compounds. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous agents with a wide spectrum of pharmacological activities.[1] While this specific compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research, its structural motif is strongly associated with potent anticancer activity.[2][3] Extensive research into closely related analogues, particularly 2-(4-aminophenyl)benzothiazoles, has revealed a unique mechanism of action involving induction of the cytochrome P450 enzyme CYP1A1 in cancer cells, leading to selective tumor cell apoptosis.[4] This guide summarizes the known physicochemical properties, general synthesis, and safety information for this compound, and presents a putative mechanism of action and representative biological data based on its potent analogues.
Physicochemical and Structural Data
The fundamental properties of this compound are well-documented in chemical literature and supplier databases. These data are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 19654-19-4 | [5] |
| IUPAC Name | 2-(4-bromophenyl)-1,3-benzothiazole | [5][6] |
| Molecular Formula | C₁₃H₈BrNS | [5][7] |
| Molecular Weight | 290.18 g/mol | [5][7] |
| Physical Form | White to pale yellow powder or crystals | [6] |
| Melting Point | 132-136 °C | [7] |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | [5] |
| InChI Key | FQIRBKKYMJKENC-UHFFFAOYSA-N | [5][7] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [8] |
| LogP (calculated) | 4.8 | [5] |
Synthesis and Characterization
The synthesis of 2-arylbenzothiazoles is a well-established transformation in organic chemistry, most commonly achieved via the condensation of 2-aminothiophenol with a corresponding aryl aldehyde.[9] For this compound, this involves the reaction of 2-aminothiophenol with 4-bromobenzaldehyde. Various catalytic systems can be employed to promote the cyclization and subsequent oxidation to the final benzothiazole product.[9][10]
Representative Experimental Protocol: Synthesis
The following is a generalized, representative protocol for the synthesis of this compound, adapted from common literature methods for 2-arylbenzothiazole synthesis.[9][10]
-
Reaction Setup: To a round-bottom flask, add 2-aminothiophenol (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C). The reaction can be performed under an air atmosphere, which facilitates the oxidation step, or a specific oxidant/catalyst (e.g., catalytic iodine) can be added.[10]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Biological Activity and Putative Mechanism of Action
While specific bioactivity data for this compound is not available, the 2-arylbenzothiazole scaffold is a cornerstone of potent and selective anticancer agents.[11] The most well-studied analogues, such as 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), exhibit nanomolar growth-inhibitory activity against a range of human cancer cell lines, including breast, ovarian, and colon carcinomas.[5]
Representative In Vitro Antiproliferative Activity of Analogue Compounds
The following table summarizes the growth inhibition (GI₅₀) data for potent 2-(4-aminophenyl)benzothiazole analogues against sensitive human cancer cell lines. This data illustrates the high potency characteristic of this chemical class.
| Compound | 3'-Substituent | Cell Line | GI₅₀ (µM) |
| Analogue A | -CH₃ | MCF-7 (Breast) | 0.001 |
| Analogue B | -Cl | MCF-7 (Breast) | 0.004 |
| Analogue C | -Br | MCF-7 (Breast) | 0.002 |
| Analogue D | -I | MCF-7 (Breast) | 0.001 |
| Analogue A | -CH₃ | IGROV1 (Ovarian) | <0.01 |
Data adapted from studies on 3'-substituted-2-(4-aminophenyl)benzothiazoles, a class of potent antitumour agents.
Putative Mechanism of Action: AhR-CYP1A1 Pathway
The unique anticancer activity of potent 2-arylbenzothiazoles is not due to direct cytotoxicity but rather a tumor-selective metabolic activation process. The proposed mechanism involves the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
-
AhR Binding: The benzothiazole compound enters the cancer cell and binds to the AhR in the cytoplasm.
-
Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.
-
CYP1A1 Induction: In the nucleus, the complex binds to Xenobiotic Response Elements (XREs) on the DNA, inducing the transcription and subsequent expression of the cytochrome P450 1A1 (CYP1A1) enzyme.[6]
-
Metabolic Activation: The newly synthesized CYP1A1 enzyme metabolizes the benzothiazole compound into reactive electrophilic intermediates.
-
DNA Adduct Formation & Apoptosis: These reactive metabolites covalently bind to cellular macromolecules, primarily DNA, forming DNA adducts. This adduct formation leads to irreparable DNA damage, triggering the apoptotic cell death cascade and selectively killing the cancer cell.
This mechanism confers selectivity because many sensitive tumors exhibit high inducibility of CYP1A1, whereas non-sensitive cells do not.[6]
Representative Experimental Protocols: Biological Assays
To assess the potential anticancer activity of compounds like this compound, a standard in vitro cytotoxicity assay is the first step. The MTT assay is a colorimetric assay for measuring cellular metabolic activity and is a common proxy for cell viability and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Physical and chemical properties of 2-(4-Bromophenyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(4-Bromophenyl)benzothiazole. It includes detailed experimental protocols, data summaries, and visualizations to support its application in research and development.
Core Properties
This compound is a heterocyclic compound featuring a benzothiazole core linked to a bromophenyl group at the 2-position. This structure serves as a valuable scaffold in medicinal chemistry and materials science. The presence of the bromine atom offers a reactive site for further functionalization, particularly through cross-coupling reactions.
Physical Properties
The key physical properties of this compound are summarized in the table below. The compound is a solid at room temperature, with a melting point in the range of 132-136 °C. Based on the properties of the parent benzothiazole scaffold, it is expected to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[1]
| Property | Value | Source(s) |
| Appearance | White to light yellow or green powder/crystal | [2] |
| Melting Point | 132-136 °C | |
| Boiling Point | 398 °C (at 760 mmHg) | |
| Form | Solid | |
| Solubility | Soluble in organic solvents (e.g., Ethanol, Methanol, DMSO); Limited solubility in water. | [1] |
Chemical and Spectroscopic Data
The chemical identifiers and spectral data provide foundational information for the characterization and utilization of this compound.
| Identifier / Data | Value | Source(s) |
| Molecular Formula | C₁₃H₈BrNS | |
| Molecular Weight | 290.18 g/mol | |
| CAS Number | 19654-19-4 | |
| IUPAC Name | 2-(4-bromophenyl)-1,3-benzothiazole | [3] |
| SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Br | [3] |
| InChI | InChI=1S/C13H8BrNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | [3] |
| ¹H NMR (CDCl₃) | δ ~8.10-7.90 (m, 3H), ~7.65 (d, 2H), ~7.50 (t, 1H), ~7.40 (t, 1H) ppm | Inferred from[4][5][6] |
| ¹³C NMR (CDCl₃) | δ ~167, 154, 135, 132, 131, 129, 126, 125, 123, 121 ppm | Inferred from[4][5] |
| FT-IR (KBr) | ~3060 (Ar C-H), ~1600 (C=N), ~1470 (Ar C=C), ~820 (C-Br) cm⁻¹ | Inferred from[7][8][9][10][11] |
| Mass Spec. (ESI-MS) | m/z 289.96 [M+H]⁺, 311.95 [M+Na]⁺ | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis Protocol: Condensation Reaction
This protocol details the synthesis of this compound from 2-aminothiophenol and 4-bromobenzaldehyde. This method is a standard approach for creating 2-arylbenzothiazoles.
Materials:
-
2-Aminothiophenol
-
4-Bromobenzaldehyde
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in DMSO.
-
Heat the reaction mixture to 120-140 °C and stir under an air atmosphere. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Dry the purified product under vacuum.
Characterization Protocols
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 300 or 400 MHz spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the spectra to identify chemical shifts (δ) in ppm relative to a tetramethylsilane (TMS) internal standard, and determine coupling constants (J) in Hz.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.
Reactivity and Applications
Chemical Reactivity: Suzuki Cross-Coupling
The bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse library of 2-biarylbenzothiazole derivatives.
Generalized Suzuki Coupling Protocol:
-
To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a base such as K₂CO₃ or KF (2.0-3.0 eq), and a palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the residue by flash column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[13] Derivatives of this compound are investigated for several applications:
-
Anticancer Agents: The benzothiazole core is present in compounds that exhibit potent anticancer activity.[13][14] Research suggests that some 2-substituted benzothiazoles can induce apoptosis and modulate key signaling pathways in cancer cells.[15]
-
Fluorescent Probes: The conjugated aromatic system of the molecule gives it fluorescent properties, making it a candidate for the development of probes for biological imaging.
-
Materials Science: The thermal stability and chemical resistance of the benzothiazole ring system make it useful in the formulation of advanced polymers and coatings.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound.
Caption: Workflow for the synthesis and characterization of the compound.
Caption: Primary applications of this compound.
Caption: Signaling pathways potentially modulated by benzothiazole scaffolds.[15]
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| STOT SE (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
| Aquatic Chronic (Category 4) | None | Warning | H413: May cause long lasting harmful effects to aquatic life. |
Source:
Handling Recommendations: Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a versatile and valuable compound for chemical and pharmaceutical research. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important intermediate for the synthesis of novel molecules with potential applications in oncology and materials science. The protocols and data provided in this guide serve as a foundational resource for professionals working with this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 19654-19-4 [sigmaaldrich.com]
- 3. This compound | C13H8BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. rsc.org [rsc.org]
- 6. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PubChemLite - this compound (C13H8BrNS) [pubchemlite.lcsb.uni.lu]
- 13. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-(4-Bromophenyl)benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(4-Bromophenyl)benzothiazole, a key intermediate in the development of various pharmacologically active agents. The primary and most efficient synthetic route involves the condensation of 2-aminothiophenol and 4-bromobenzaldehyde. This document provides a comprehensive overview of the starting materials, detailed experimental protocols, and a summary of various reported synthetic conditions to achieve this target molecule.
Core Synthesis Pathway
The fundamental reaction for the synthesis of this compound is the acid-catalyzed condensation and subsequent oxidative cyclization of 2-aminothiophenol with 4-bromobenzaldehyde. The reaction proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product.
Caption: General synthesis pathway for this compound.
Experimental Protocols
While numerous methods exist for the synthesis of 2-arylbenzothiazoles, the following protocol is a representative and efficient method adapted from established procedures for similar analogues.
Method 1: Conventional Synthesis
This method outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2-Aminothiophenol
-
4-Bromobenzaldehyde
-
Ethanol (or an alternative suitable solvent like DMF or DMSO)
-
Catalyst (e.g., p-toluenesulfonic acid, or a Lewis acid)
-
Oxidizing agent (often atmospheric oxygen is sufficient, but others like H₂O₂ can be used)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4-bromobenzaldehyde in a suitable volume of ethanol.
-
Add 1.0 to 1.2 equivalents of 2-aminothiophenol to the solution.
-
Add a catalytic amount of an acid catalyst (e.g., 0.1 equivalents of p-toluenesulfonic acid).
-
The reaction mixture is then refluxed for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, which should induce the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold ethanol, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Characterization Data for this compound:
-
CAS Number: 19654-19-4[1]
-
Molecular Formula: C₁₃H₈BrNS[1]
-
Molecular Weight: 290.18 g/mol [1]
-
Appearance: Solid
-
Melting Point: 132-136 °C
Data Presentation: Summary of Synthetic Conditions
The synthesis of 2-arylbenzothiazoles, including the bromo-substituted analogue, has been reported under a variety of conditions, often with high yields. The choice of catalyst, solvent, and reaction conditions can be tailored to specific laboratory capabilities and green chemistry considerations.
| Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference Category |
| H₂O₂/HCl | Ethanol | Room Temp. | 1 h | High | Green Chemistry[2] |
| NH₄Cl | Methanol-Water | Room Temp. | 1 h | High | Green Chemistry[2] |
| SnP₂O₇ | - | - | 8-35 min | 87-95 | Heterogeneous Catalyst[2] |
| Iodine | DMF | - | - | High | Halogen-mediated[3] |
| Air/DMSO | DMSO | - | - | Good to Excellent | Catalyst-free[3] |
| Pd-catalyzed cyclization | [BMIM][BF₄] or [BMIM][PF₆] | - | - | - | Two-step protocol[4] |
Experimental Workflow Diagram
The following diagram illustrates the typical workflow from reaction setup to the pure, characterized product.
Caption: A typical experimental workflow for the synthesis and purification.
This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specialized protocols and to adapt the presented methods to their specific needs and available resources. The versatility of the benzothiazole synthesis allows for a wide range of modifications to optimize yield, purity, and environmental impact.
References
Spectroscopic Profile of 2-(4-Bromophenyl)benzothiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Bromophenyl)benzothiazole, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a heterocyclic compound of significant interest due to its versatile applications in the synthesis of biologically active molecules and functional materials. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in research and development. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.
Spectroscopic Data
The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts and coupling constants for this compound are summarized below. The assignments are based on the analysis of structurally similar compounds and predicted spectral data.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4' | ~8.10 | d | ~8.5 |
| H-7' | ~7.95 | d | ~8.1 |
| H-2'', H-6'' | ~7.90 | d | ~8.7 |
| H-3'', H-5'' | ~7.65 | d | ~8.7 |
| H-5' | ~7.50 | t | ~7.7 |
| H-6' | ~7.40 | t | ~7.6 |
Note: The assignments for the benzothiazole protons (H-4', H-5', H-6', H-7') and the bromophenyl protons (H-2'', H-3'', H-5'', H-6'') are based on typical aromatic coupling patterns and substituent effects.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. The spectral data for this compound is presented below.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N (C-2') | ~167.9 |
| C-S (C-7a') | ~154.1 |
| C-3a' | ~135.2 |
| C-2'' | ~132.6 |
| C-3'', C-5'' | ~132.2 |
| C-4'' | ~128.8 |
| C-4' | ~126.6 |
| C-6' | ~126.5 |
| C-5' | ~125.3 |
| C-Br (C-1'') | ~125.1 |
| C-7' | ~123.4 |
| C-1' | ~121.7 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are listed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3060 | C-H Aromatic Stretch | Medium |
| ~1600 | C=N Stretch (Benzothiazole) | Strong |
| ~1580, 1470 | C=C Aromatic Ring Stretch | Medium-Strong |
| ~1070 | C-Br Stretch | Strong |
| ~830 | p-Substituted Benzene C-H Bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The key mass spectral data for this compound are summarized below.[1]
| m/z | Assignment | Relative Abundance |
| 291/289 | [M]⁺ (Molecular Ion) | High |
| 210 | [M - Br]⁺ | Moderate |
| 134 | [C₇H₄NS]⁺ | High |
| 108 | [C₆H₄S]⁺ | Moderate |
Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) with approximately equal intensity.
Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, 16 to 32 scans are typically acquired, while for ¹³C NMR, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.
IR Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectral analysis is performed using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is ionized by a 70 eV electron beam. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis.
References
The Ascendant Therapeutic Potential of 2-(4-Bromophenyl)benzothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a privileged heterocyclic system, continues to be a focal point in medicinal chemistry due to its wide spectrum of biological activities. Among its numerous derivatives, those featuring a 2-(4-Bromophenyl) substituent have emerged as a particularly promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-(4-Bromophenyl)benzothiazole derivatives, with a focus on their anticancer and antimicrobial properties.
Quantitative Biological Activity
The biological efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize the reported in vitro activities, providing a comparative analysis of their potency against various cancer cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of these derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |
| HepG2 (Liver) | 51.7 ± 3.13 | [1] | |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| 7h | HCT116 (Colon) | 6.553 | [2] |
| HeLa (Cervical) | 3.995 | [2] | |
| 7l | HeLa (Cervical) | 2.659 | [2] |
Table 1: In Vitro Anticancer Activity of selected this compound and related derivatives.
Antimicrobial Activity
Several this compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4b | Staphylococcus aureus | 3.90 | |
| Escherichia coli | 7.81 | ||
| Candida albicans | 15.63 | ||
| 4c | Staphylococcus aureus | 3.90 | |
| Escherichia coli | 7.81 | ||
| Candida albicans | 15.63 | ||
| 4d | Staphylococcus aureus | 7.81 | |
| Escherichia coli | 15.63 | ||
| Candida albicans | 31.25 |
Table 2: In Vitro Antimicrobial Activity of 2-(((4-(4-Bromophenyl)thiazol-2-yl)methyl)thio)benzo[d]thiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the literature.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an appropriate aryl aldehyde.[3]
General Procedure:
-
A mixture of 2-aminothiophenol (1 mmol) and the desired 4-bromobenzaldehyde (1 mmol) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The reaction mixture is heated to reflux and stirred for a specified period, typically ranging from 2 to 6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired this compound derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48 to 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC of the synthesized compounds against various microbial strains is determined using the broth microdilution method.
Protocol:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum density (approximately 5 × 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Research into the biological activities of this compound derivatives has shed light on their mechanisms of action, particularly in the context of cancer. These compounds have been shown to induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival.
Induction of Apoptosis via the Mitochondrial Pathway
Several studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[5] This process is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases.
Modulation of Cancer-Related Signaling Pathways
Benzothiazole derivatives have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and downstream cascades.[6]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Photophysical Properties of 2-(4-Bromophenyl)benzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 2-(4-Bromophenyl)benzothiazole and its derivatives. This class of compounds has garnered significant interest due to its potential applications in medicinal chemistry and materials science, particularly as fluorescent probes and pharmacophores. This document details the synthesis, photophysical characteristics, and potential biological mechanisms of action, presenting data in a structured format to facilitate research and development.
Core Photophysical Characteristics
This compound and its derivatives are known to exhibit interesting photophysical phenomena, including solvatochromism, and in some cases, excited-state intramolecular proton transfer (ESIPT) and thermally activated delayed fluorescence (TADF), depending on their substitution patterns. The core structure possesses a π-conjugated system that gives rise to its fluorescent properties.
Data Presentation
While extensive photophysical data for the parent this compound is not exhaustively compiled in a single source, the following table summarizes the expected and reported values for closely related derivatives. The data for the derivatives provide a strong indication of the photophysical profile of the parent compound.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Stokes Shift (cm⁻¹) |
| This compound | Methanol | ~330-340 | ~380-450 | Data not available | Data not available | ~4000-7000 |
| Representative 2-Arylbenzothiazole Derivative | Toluene | ~320 | ~530[1] | Data not available | Data not available | ~9800 |
| Representative 2-Arylbenzothiazole Derivative | Chloroform | ~325 | ~575[1] | Data not available | Data not available | ~11000 |
| Representative 2-Arylbenzothiazole Derivative | Methylcyclohexane | Data not available | Two emission peaks observed[1] | Data not available | Data not available | Data not available |
Note: The photophysical properties of these compounds are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the microwave-assisted condensation of 2-aminothiophenol and 4-bromobenzaldehyde.
Materials:
-
2-aminothiophenol
-
4-bromobenzaldehyde
-
Microwave reactor
-
Thin-layer chromatography (TLC) apparatus
-
Ethyl acetate
-
n-hexane
-
Crystallization dish
Procedure:
-
In a 100 mL beaker, mix 2-aminothiophenol (0.34 mL, 2.1 mmol) and 4-bromobenzaldehyde (0.372 g, 2.0 mmol).
-
Irradiate the mixture in a domestic microwave oven at a power level of 400W for 3-4 minutes.
-
Monitor the progress of the reaction every 30 seconds using TLC with an eluent of ethyl acetate/n-hexane (1/1, v/v).
-
Upon completion of the reaction, allow the mixture to cool.
-
Crystallize the product from an appropriate solvent to obtain white, needle-shaped crystals of this compound.
-
The expected yield is approximately 95%, with a melting point of 133.0-134.0 °C.
Synthesis workflow for this compound.
Measurement of Photophysical Properties
1. UV-Visible Absorption Spectroscopy:
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compound in spectroscopic grade solvents (e.g., methanol, toluene, chloroform).
-
Procedure: Record the absorption spectra over a relevant wavelength range (e.g., 200-600 nm) using a quartz cuvette with a 1 cm path length. The solvent is used as a reference.
2. Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer.
-
Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Procedure: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range longer than the excitation wavelength.
3. Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method):
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.
-
Standard: A well-characterized fluorescent standard with an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Procedure:
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φ_X = Φ_S * (I_X / I_S) * (A_S / A_X) * (n_X² / n_S²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts X and S refer to the unknown sample and the standard, respectively.
-
4. Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Principle: TCSPC measures the time delay between a pulsed excitation source and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Procedure:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse and the arrival of the first fluorescence photon at the detector is measured.
-
This process is repeated thousands or millions of times to build a decay histogram.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
-
Experimental workflow for photophysical characterization.
Potential Biological Mechanisms of Action
While specific signaling pathway involvement for this compound is not yet elucidated, the broader class of 2-phenylbenzothiazoles has shown potential as anticancer agents and as imaging probes for amyloid plaques. A plausible mechanism of action in a cancer context could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Hypothesized signaling pathway inhibition by this compound.
This guide provides a foundational understanding of the photophysical properties of this compound compounds. Further research is warranted to fully elucidate the specific quantitative photophysical parameters of the parent compound and to explore its potential in various applications, from drug development to advanced materials.
References
The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Arylbenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-arylbenzothiazole core is a heterocyclic motif of profound significance in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties have positioned it as a "privileged scaffold," a molecular framework that exhibits versatile binding capabilities to a range of biological targets. This technical guide delves into the historical discovery of this remarkable class of compounds, tracing its origins from the foundational work of 19th-century chemists to its current status as a cornerstone in the development of novel therapeutics and diagnostic agents. We will explore the key synthetic milestones, provide detailed experimental protocols for seminal reactions, and present a quantitative overview of the biological activities that underscore the enduring importance of 2-arylbenzothiazoles in modern drug discovery.
The Genesis of a Scaffold: Hofmann's Pioneering Synthesis
The journey of the benzothiazole ring system begins in the late 19th century with the pioneering work of the German chemist August Wilhelm von Hofmann. In 1879, while investigating the reactions of aromatic amines and sulfur-containing compounds, Hofmann reported the synthesis of the first 2-substituted benzothiazoles. His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the fundamental groundwork for the entire field of benzothiazole chemistry.
One of the earliest methods developed by Hofmann's contemporaries involved the reaction of 2-aminothiophenol with an acyl chloride. This straightforward condensation reaction provided a direct route to the 2-substituted benzothiazole core.
Experimental Protocol: Hofmann's Era Synthesis of 2-Phenylbenzothiazole (A Representative Protocol)
Objective: To synthesize 2-phenylbenzothiazole via the condensation of 2-aminothiophenol and benzoyl chloride.
Materials:
-
2-Aminothiophenol
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 equivalent) in a suitable solvent such as pyridine.
-
Slowly add benzoyl chloride (1.1 equivalents) to the stirred solution at room temperature. The addition is typically exothermic, and cooling may be necessary to control the reaction rate.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual pyridine and salts.
-
Purify the crude 2-phenylbenzothiazole by recrystallization from a suitable solvent, such as ethanol, to yield the final product as crystalline needles.
-
Dry the purified product under vacuum and characterize it by determining its melting point and using spectroscopic techniques (e.g., IR, NMR).
The Jacobson Synthesis: A Key Advancement
A significant advancement in the synthesis of 2-arylbenzothiazoles was the development of the Jacobson synthesis. This method involves the intramolecular cyclization of a thiobenzanilide precursor, typically facilitated by an oxidizing agent like potassium ferricyanide in an alkaline medium. The Jacobson synthesis offered a versatile route to a variety of substituted 2-arylbenzothiazoles.
Experimental Protocol: The Jacobson Synthesis of a 2-Arylbenzothiazole
Objective: To prepare a 2-arylbenzothiazole from a thiobenzanilide precursor using the Jacobson cyclization method.
Materials:
-
Substituted thiobenzanilide
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol or a similar solvent
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
Dissolve the thiobenzanilide (1.0 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Prepare an aqueous solution of sodium hydroxide or potassium hydroxide and add it to the thiobenzanilide solution.
-
Prepare an aqueous solution of potassium ferricyanide (typically 2-3 equivalents).
-
Heat the alkaline thiobenzanilide solution to a gentle reflux.
-
Slowly add the potassium ferricyanide solution to the refluxing mixture over a period of 30-60 minutes. The color of the reaction mixture will typically change as the oxidation and cyclization proceed.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature. The 2-arylbenzothiazole product will often precipitate from the solution.
-
Collect the crude product by filtration, wash it with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
-
Characterize the final product by its melting point and spectroscopic analysis.
Modern Synthetic Methodologies: Expanding the Chemical Space
Building upon these foundational discoveries, a vast array of synthetic methods for preparing 2-arylbenzothiazoles has been developed. These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance. A common and highly efficient contemporary method is the direct condensation of a substituted 2-aminothiophenol with an aromatic aldehyde.
Experimental Workflow: Modern Synthesis of 2-Arylbenzothiazoles
Caption: A generalized workflow for the modern synthesis of 2-arylbenzothiazoles.
The Rise of a Privileged Scaffold in Drug Discovery
The unique structural and electronic properties of 2-arylbenzothiazoles have made them a focal point of research in medicinal chemistry. This scaffold has been successfully incorporated into a multitude of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases.
Antitumor Activity
A significant breakthrough in the application of 2-arylbenzothiazoles was the discovery of their potent and selective antitumor activity. Certain derivatives, most notably 2-(4-aminophenyl)benzothiazoles, have demonstrated remarkable efficacy against a range of cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7 (Breast) | 0.001 | |
| 2-(4-Amino-3-methylphenyl)benzothiazole | MDA-MB-231 (Breast) | 0.003 | |
| 2-(4-Aminophenyl)benzothiazole | PC-3 (Prostate) | 0.315 | |
| 2-(4-Aminophenyl)benzothiazole | HCT-116 (Colon) | 0.452 | |
| Compound 13 (a 2-aminobenzothiazole derivative) | HCT116 (Colon) | 6.43 | |
| Compound 13 (a 2-aminobenzothiazole derivative) | A549 (Lung) | 9.62 | |
| Compound 54 (a 2-aminobenzothiazole derivative) | MCF-7 (Breast) | PI3Kα IC₅₀ = 0.00103 |
The antitumor effects of 2-arylbenzothiazoles are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Caption: Key signaling pathways in cancer cells targeted by antitumor 2-arylbenzothiazoles.
Applications in Alzheimer's Disease
More recently, the 2-arylbenzothiazole scaffold has emerged as a promising framework for the development of diagnostic and therapeutic agents for Alzheimer's disease. The planar, aromatic nature of these molecules allows them to interact with and bind to the amyloid-β (Aβ) plaques that are a hallmark of the disease. Furthermore, derivatives have been designed to inhibit key enzymes implicated in the pathology of Alzheimer's, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 | |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 |
Conclusion
From its initial discovery in the late 19th century to its current prominence in cutting-edge drug development, the 2-arylbenzothiazole scaffold has had a remarkable journey. The foundational synthetic work of chemists like A.W. Hofmann and the subsequent development of versatile methodologies like the Jacobson synthesis have paved the way for the creation of a vast library of these compounds. The recognition of 2-arylbenzothiazoles as a privileged scaffold has led to their successful application as potent antitumor agents and promising candidates for the diagnosis and treatment of Alzheimer's disease. As synthetic methodologies continue to evolve and our understanding of the intricate biology of disease deepens, the 2-arylbenzothiazole core is poised to remain a central and highly valuable component in the armamentarium of medicinal chemists for the foreseeable future.
Commercial Suppliers and Technical Guide for 2-(4-Bromophenyl)benzothiazole in Research
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability and technical details of 2-(4-Bromophenyl)benzothiazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Its utility as a key intermediate in the synthesis of novel therapeutic agents, particularly in oncology, has been a primary driver of its investigation. This document outlines its chemical properties, commercial sources, and key experimental applications, including detailed protocols and relevant biological pathways.
Commercial Availability
This compound is readily available from several chemical suppliers catering to the research and development sector. The purity and physical form may vary between suppliers, and it is crucial to select a grade appropriate for the intended application. Below is a summary of offerings from prominent vendors.
| Supplier | Purity | Physical Form | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Storage Conditions |
| Sigma-Aldrich | ≥97% | Solid | 19654-19-4 | 290.18 | 132-136 | 2-8°C |
| BLD Pharmatech | 98% | White to pale yellow powder or crystals | 19654-19-4 | 290.18 | Not specified | Keep in dark place, inert atmosphere, room temperature |
| ChemScene | 98% | Solid | 19654-19-4 | 290.18 | 134 | Room temperature |
| Chem-Impex | ≥98% (GC) | White to light yellow to green powder to crystal | 19654-19-4 | 290.18 | 132-135 | 2-8°C |
| TCI America | >98.0% (GC) | White to Light yellow to Green powder to crystal | 19654-19-4 | 290.18 | 132.0-135.0 | Not specified |
Synthesis of this compound
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of 2-aminothiophenol with a corresponding aldehyde or carboxylic acid. The following is a generalized protocol that can be adapted for the specific synthesis of this compound.
Experimental Protocol: Synthesis via Condensation
Objective: To synthesize this compound from 2-aminothiophenol and 4-bromobenzaldehyde.
Materials:
-
2-aminothiophenol
-
4-bromobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in DMSO.
-
Add 4-bromobenzaldehyde (1 equivalent) to the solution.
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 120 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by vacuum filtration and washed with water.
-
The crude product is then purified. A common method is recrystallization from a suitable solvent such as ethanol.
-
The purified product is dried under vacuum.
-
Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
Application in Cancer Research
This compound and its derivatives have demonstrated significant potential as anticancer agents.[1][2] Research has shown that these compounds can inhibit the growth of various cancer cell lines, including those of the breast, colon, and liver.[3][4][5] The mechanism of action is often multifaceted, involving the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and motility.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways Implicated in Anticancer Activity
Studies have indicated that the anticancer effects of 2-substituted benzothiazoles, including derivatives of this compound, are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.[6] These include pathways that control cell growth, proliferation, survival, and apoptosis.
One of the primary targets appears to be the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Downregulation of EGFR activity can subsequently impact downstream pathways such as the JAK/STAT, PI3K/Akt/mTOR, and ERK/MAPK pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[6]
This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs, it is recommended to consult the primary literature and optimize protocols based on the specific cell lines and research objectives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 19654-19-4 | TCI AMERICA [tcichemicals.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-(4-Bromophenyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 2-(4-bromophenyl)benzothiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-arylbenzothiazole derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] The benzothiazole scaffold is a privileged motif in drug discovery, with derivatives exhibiting a wide range of biological activities.[3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[2][4] It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[4] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids.
The 2-arylbenzothiazole core is a key pharmacophore found in numerous compounds with therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[3] The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies in drug development. The Suzuki coupling of this compound offers a straightforward and efficient route to access a wide variety of 2-(biphenyl-4-yl)benzothiazole derivatives.
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Figure 1: General Suzuki coupling reaction scheme.
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocols
This section provides detailed protocols for the Suzuki coupling reaction of this compound. Protocol 1 is based on a reported procedure for this specific substrate, while Protocol 2 offers a more general method adaptable for optimization.
Protocol 1: Ligand-Assisted Suzuki Coupling in DMF
This protocol utilizes palladium(II) chloride as the catalyst with 2-phenylimidazole as a ligand in a polar aprotic solvent.[2]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) chloride (PdCl₂) (0.005 equivalents)
-
2-Phenylimidazole (0.01 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add potassium carbonate (2.0 eq.).
-
Dry the tube under vacuum while heating gently and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), palladium(II) chloride (0.005 eq.), and 2-phenylimidazole (0.01 eq.).
-
Add anhydrous DMF to the Schlenk tube via syringe.
-
Stir the reaction mixture at 120 °C under the inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 17 to 48 hours depending on the arylboronic acid used.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-arylphenyl)benzothiazole.
Protocol 2: General Suzuki Coupling in Dioxane/Water
This protocol is a widely used method for Suzuki couplings and can be adapted for various substrates.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equivalents)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.02-0.10 equivalents)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In an oven-dried round-bottom flask or Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0-3.0 eq.), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be sparged with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the results obtained for the Suzuki coupling of this compound with various arylboronic acids using a modified version of Protocol 1.[2]
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-([1,1'-Biphenyl]-4-yl)benzo[d]thiazole | 17-48 | 80-95 |
| 2 | 4-Methylphenylboronic acid | 2-(4'-Methyl-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 17-48 | 80-95 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 17-48 | 80-95 |
| 4 | 4-Chlorophenylboronic acid | 2-(4'-Chloro-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 17-48 | 80-95 |
| 5 | 4-Fluorophenylboronic acid | 2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 17-48 | 80-95 |
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a palladium precatalyst with a bulky phosphine ligand), or ensuring all reagents and solvents are anhydrous and oxygen-free. The choice of base can also be critical; stronger bases like K₃PO₄ may be more effective in some cases.
-
Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. This can be minimized by ensuring the reaction is performed under a strictly inert atmosphere and by using degassed solvents.
-
Purification Challenges: Residual palladium catalyst can sometimes co-elute with the product. Passing the crude product through a plug of silica gel or using a palladium scavenger can help remove these impurities. Unreacted boronic acid can often be removed with a basic aqueous wash during the workup.
By following these protocols and considering the optimization strategies, researchers can effectively synthesize a diverse range of 2-arylbenzothiazole derivatives for further investigation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Synthesis of Fluorescent Probes from 2-(4-Bromophenyl)benzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and application of novel fluorescent probes derived from 2-(4-Bromophenyl)benzothiazole. This class of compounds serves as a versatile scaffold for developing probes for a wide range of analytes and biological imaging applications due to the favorable photophysical properties of the benzothiazole core, such as high quantum yields and large Stokes shifts.[1][2] The bromine atom on the phenyl ring offers a convenient handle for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various recognition moieties.[3]
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds.[4] In this context, it enables the coupling of an arylboronic acid or ester with the this compound core. This reaction is tolerant of a wide variety of functional groups, making it ideal for the synthesis of complex fluorescent probes.[5]
General Reaction Scheme
The general scheme for the synthesis of fluorescent probes from this compound via Suzuki-Miyaura cross-coupling is depicted below. The "R" group on the boronic acid represents the recognition moiety for the target analyte.
Caption: General workflow for the synthesis of fluorescent probes.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates and recognition moieties.[3][5]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[6]
-
Add the anhydrous solvent via syringe. If a mixed solvent system (e.g., toluene/ethanol/water) is used, degas the mixture prior to addition.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours.[5][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorescent probe.[6]
Photophysical Properties of Benzothiazole-Based Probes
Benzothiazole derivatives often exhibit attractive photophysical properties, including large Stokes shifts and high fluorescence quantum yields.[1][2] The specific properties can be tuned by modifying the substituents on the benzothiazole core. A summary of photophysical data for representative benzothiazole-based fluorescent probes is presented below.
| Probe Name | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Target Analyte/Application | Reference |
| HBT-pH 2 | ~370 | ~580 | ~210 | Not specified | pH | [7] |
| BTC | ~380 | ~520 | 140 | 0.67 | Hydrazine | [8] |
| BzT-OH | 390 | 472 (in DMSO) | 82 | 0.50 (in DMSO) | Mitochondrial imaging | [9] |
| Probe BT-BO | Not specified | 604 | Not specified | Not specified | Hydrogen Peroxide (H₂O₂) | [10] |
| HBT-CN | ~360 | 458 / 500 | 98 / 140 | Not specified | Hydrazine / Bisulfite | [11] |
Application Protocol: Fluorescent Imaging of Cells
This protocol provides a general guideline for using a synthesized benzothiazole-based fluorescent probe for cellular imaging. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.
Materials:
-
Synthesized benzothiazole-based fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa, A549)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO. The final working concentration should be determined experimentally, but a starting point of 1-10 µM is common.
-
Cell Staining:
-
Seed the cells on a glass-bottom dish or a multi-well plate suitable for microscopy.
-
Once the cells reach the desired confluency, remove the culture medium.
-
Wash the cells with PBS.
-
Add fresh culture medium containing the desired concentration of the fluorescent probe.
-
Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37°C.
-
-
Imaging:
-
After incubation, remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.
-
Add fresh PBS or culture medium to the cells.
-
Image the stained cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
Signaling and Detection Mechanisms
The fluorescence response of benzothiazole-based probes upon interaction with an analyte is often governed by photophysical processes such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE).[1][2]
Example Signaling Pathway: Intramolecular Charge Transfer (ICT)
In a typical ICT-based probe, the benzothiazole core acts as a fluorophore, and the recognition moiety acts as a quencher or modulator of the fluorescence. Upon binding to the analyte, the electronic properties of the recognition moiety are altered, leading to a change in the ICT process and a subsequent change in the fluorescence emission (e.g., "turn-on" or "turn-off" response).
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
Application of 2-(4-Bromophenyl)benzothiazole in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The 2-arylbenzothiazole scaffold, in particular, has been identified as a promising pharmacophore for the development of novel antineoplastic agents. While extensive research has been conducted on various derivatives, this document focuses on the potential applications and experimental evaluation of 2-(4-Bromophenyl)benzothiazole and its closely related analogs in cancer research.
Disclaimer: Direct experimental data on this compound is limited in publicly available literature. Therefore, the following application notes and protocols are based on the established activities of structurally similar 2-arylbenzothiazole derivatives. Researchers should validate these methodologies for the specific compound of interest.
Application Notes
2-Arylbenzothiazoles have demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The proposed mechanism of action for this class of compounds is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Key Potential Applications in Cancer Research:
-
Lead Compound for Drug Discovery: this compound can serve as a lead compound for the synthesis of more potent and selective anticancer agents. The bromine atom at the 4-position of the phenyl ring offers a site for further chemical modification to improve pharmacological properties.
-
Investigation of Apoptosis Induction: This class of compounds is known to induce programmed cell death (apoptosis) in cancer cells. Researchers can utilize this compound to study the molecular mechanisms of apoptosis, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Probing Cancer-Related Signaling Pathways: Benzothiazole derivatives have been shown to modulate several critical signaling pathways, including PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK, and to inhibit receptor tyrosine kinases like EGFR and VEGFR-2.[1][2] this compound can be used as a tool to investigate the role of these pathways in different cancer types.
-
Synergistic Combination Studies: The potential of this compound to enhance the efficacy of existing chemotherapeutic agents can be explored in combination studies, potentially leading to more effective cancer treatment strategies with reduced side effects.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 2-arylbenzothiazole derivatives against various human cancer cell lines. This data provides a comparative reference for the expected potency of compounds based on this scaffold.
Table 1: In Vitro Cytotoxic Activity of 2-Arylbenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4b (R=Br) | MCF-7 (Breast) | 31.5 ± 1.91 | [3] |
| HepG2 (Liver) | 51.7 ± 3.13 | [3] | |
| Nitrobenzylidene containing thiazolidine derivative 54 | MCF7 (Breast) | 0.036 | [1] |
| HEPG2 (Liver) | 0.048 | [1] | |
| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [1] |
| H460 (Lung) | 0.29 | [1] | |
| A549 (Lung) | 0.84 | [1] | |
| MDA-MB-231 (Breast) | 0.88 | [1] | |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | |
| A549 (Lung) | 0.044 | [1] | |
| HepG2 (Liver) | 0.048 | [1] | |
| Hydrazine based benzothiazole 11 | Hela (Cervical) | 2.41 | |
| COS-7 (Kidney) | 4.31 | ||
| Substituted chlorophenyl oxothiazolidine based benzothiazole 53 | HeLa (Cervical) | 9.76 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).[4][5][6][7]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Western Blotting
This protocol is used to detect changes in the expression of key apoptosis-related proteins.[8][9][10]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities relative to the loading control (e.g., β-actin) to determine the changes in protein expression.
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by 2-arylbenzothiazole derivatives in cancer cells.
Caption: Putative signaling pathways affected by 2-arylbenzothiazoles.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the anticancer potential of this compound.
Caption: Workflow for anticancer drug screening.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. jove.com [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(4-Bromophenyl)benzothiazole in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-Bromophenyl)benzothiazole and its derivatives in Alzheimer's disease (AD) research. The protocols detailed below are intended to guide researchers in the synthesis and evaluation of these compounds as potential therapeutic and diagnostic agents.
Introduction to 2-Arylbenzothiazoles in Alzheimer's Disease
The benzothiazole scaffold, particularly 2-arylbenzothiazoles, has emerged as a "privileged structure" in the development of agents targeting the multifaceted pathology of Alzheimer's disease. Derivatives of this compound are being actively investigated for several key applications due to their ability to interact with crucial biological targets implicated in AD. These applications include their roles as enzyme inhibitors, amyloid-beta (Aβ) imaging agents, and inhibitors of Aβ aggregation. The versatility of this chemical scaffold allows for the design of multi-target-directed ligands (MTDLs) that can simultaneously address different aspects of AD pathology.
Key Applications and Mechanisms of Action
Enzyme Inhibition
A primary strategy in AD therapy is the inhibition of key enzymes that contribute to the disease's progression. Benzothiazole derivatives have shown significant potential in inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
-
Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is involved in the degradation of neurotransmitters and its activity is elevated in the brains of AD patients. Inhibiting MAO-B can help to restore neurotransmitter balance and may also reduce the production of reactive oxygen species.
Amyloid-Beta (Aβ) Imaging and Aggregation Inhibition
The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease. Benzothiazole derivatives, being structurally similar to Thioflavin T (a dye used to stain amyloid plaques), have been developed as imaging agents for the in vivo detection of Aβ plaques using Positron Emission Tomography (PET). Furthermore, some derivatives have demonstrated the ability to inhibit the aggregation of Aβ peptides, a key process in plaque formation.[1]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various 2-arylbenzothiazole derivatives against key enzymes implicated in Alzheimer's disease.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Compound ID | Modification on Benzothiazole Core | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Reference |
| 4f | N-(5-methoxybenzo[d]thiazol-2-yl)benzamide derivative | 23.4 ± 1.1 | - | [2][3] |
| 4a | N-(benzo[d]thiazol-2-yl)benzamide derivative | 56.3 ± 2.5 | - | [4] |
| 4m | N-(5-methoxybenzo[d]thiazol-2-yl)benzamide derivative | 27.8 ± 1.0 | - | [4] |
| A13 | Thiophene-2-pyrazoline derivative | 15,260 | - | [5] |
| Compound 16 | Benzimidazole-based thiazole derivative | 0.10 ± 0.05 (µM) | 0.20 ± 0.050 (µM) | [6] |
| Compound 21 | Benzimidazole-based thiazole derivative | 0.10 ± 0.05 (µM) | 0.20 ± 0.050 (µM) | [6] |
| Donepezil | (Standard) | 20.1 ± 1.4 | 4,500 ± 110 | [4][6] |
Table 2: Monoamine Oxidase B (MAO-B) Inhibition
| Compound ID | Modification on Benzothiazole Core | MAO-B IC₅₀ (nM) | Reference |
| 4f | N-(5-methoxybenzo[d]thiazol-2-yl)benzamide derivative | 40.3 ± 1.7 | [2][3] |
| 4m | N-(5-methoxybenzo[d]thiazol-2-yl)benzamide derivative | 56.7 ± 2.2 | [7] |
| 3e | Hydrazone derivative | 60 | [8] |
| 3s | Pyrrolidin-1-yl derivative | 1,600 | [9] |
| Selegiline | (Standard) | 37.4 ± 1.6 | [7] |
Table 3: Amyloid-Beta (Aβ) Binding Affinity
| Compound ID | Modification on Benzothiazole Core | Aβ Binding Kᵢ (nM) | Reference |
| [³H]BTA-1 | 2-(4'-Methylaminophenyl)benzothiazole | 5.8 ± 0.90 (Kᵈ) | [4] |
| IMPY analogue | Schiff-base derivative | 4.38 - 514.65 |
Experimental Protocols
Synthesis of 2-Arylbenzothiazole Derivatives
This protocol describes a general method for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and an appropriate aldehyde.
Materials:
-
2-Aminothiophenol
-
Substituted benzaldehyde
-
Glycerol
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, add equimolar quantities of 2-aminothiophenol (e.g., 10 mmol, 1.25 g) and the desired substituted aldehyde (10 mmol).
-
Add glycerol (10 ml) to the flask.
-
Heat the mixture until a clear solution is formed.
-
Allow the reaction mixture to cool to room temperature and leave it for 0.5-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water to the flask.
-
Collect the resulting solid product by filtration.
-
Dry the product and recrystallize it from ethanol to obtain the purified 2-arylbenzothiazole derivative.
References
- 1. Synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole based new piperazine-dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-Bromophenyl)benzothiazole as a Precursor for PET Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arylbenzothiazoles represent a significant class of compounds utilized in the development of Positron Emission Tomography (PET) imaging agents, particularly for the detection of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The structural motif of 2-phenylbenzothiazole is analogous to Thioflavin T, a dye known for its ability to bind to amyloid fibrils. The bromo-functionalized precursor, 2-(4-Bromophenyl)benzothiazole, serves as a versatile starting material for the synthesis of various PET tracers. The bromine atom can be readily substituted or used in cross-coupling reactions to introduce a radiolabel or modify the molecule's pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in developing PET radioligands for amyloid imaging.
Application Notes
The primary application of this compound derivatives in PET imaging is the in vivo visualization and quantification of Aβ plaques in the brain. These imaging agents are crucial for the early diagnosis of Alzheimer's disease, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies.
Key characteristics of effective benzothiazole-based PET tracers include:
-
High binding affinity and specificity for Aβ plaques.
-
Ability to cross the blood-brain barrier (BBB).
-
Rapid brain uptake followed by fast washout from non-target tissues.
-
Favorable kinetics for high-contrast imaging.
-
Low non-specific binding.
Derivatives of this compound can be radiolabeled with various positron-emitting radionuclides, most commonly Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), Copper-64 ([⁶⁴Cu]), and Gallium-68 ([⁶⁸Ga]). The choice of radionuclide depends on the desired application, with the longer half-life of ¹⁸F (110 minutes) being advantageous for commercial production and distribution compared to the shorter half-life of ¹¹C (20 minutes). Radiometals like ⁶⁴Cu and ⁶⁸Ga are chelated to the benzothiazole derivative via a bifunctional chelator.
Quantitative Data Summary
The following tables summarize key quantitative data for various benzothiazole-based PET imaging agents, demonstrating their potential for amyloid plaque detection.
| Radiotracer | Target | Binding Affinity (Ki, nM) | Brain Uptake (2 min p.i., %ID/g) | Brain Washout (60 min p.i., %ID/g) | Reference |
| [¹⁸F]2-(4'-fluorophenyl)-1,3-benzothiazole | Aβ plaques | 9.0 | 3.20 | 0.21 | [1] |
| [¹⁸F]-5-(5-(2-fluoroethoxy)benzo[d]oxazol-2-yl)-N-methylpyridin-2-amine | Aβ aggregates | 8.0 ± 3.2 | High | Rapid (brain₂min/brain₆₀min = 4.66) | [2] |
| Various fluoro-pegylated 2-pyridinylbenzothiazole derivatives | Aβ aggregates | 2.7 to 101.6 | High initial uptake | Rapid washout | [2] |
| Radiotracer | Brain Uptake (2 min) | Reference |
| [⁶⁸Ga]Ga-YW-11 | 0.10 ± 0.03 % ID/g | [3] |
| [⁶⁸Ga]Ga-YW-15 | 0.26 ± 0.12 % ID/g | [3] |
| [⁶⁸Ga]Ga-YW-18 | 0.33 ± 0.12 % ID/g | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)benzothiazole (Precursor for Fluorination)
This protocol describes a common method for synthesizing a nitro-precursor, which can then be used for nucleophilic aromatic substitution with [¹⁸F]fluoride.
Materials:
-
2-Aminothiophenol
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in DMSO.
-
Stir the mixture at 120 °C for 4 hours under a nitrogen atmosphere.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-cold water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(4-nitrophenyl)benzothiazole.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Radiolabeling with Fluorine-18 ([¹⁸F])
This protocol outlines the nucleophilic substitution of a nitro-precursor to produce an ¹⁸F-labeled benzothiazole derivative.
Materials:
-
2-(4-Nitrophenyl)benzothiazole (nitro-precursor)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector.
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
Azeotropic Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride solution from the cyclotron target onto an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at 110 °C.
-
Add anhydrous acetonitrile and repeat the evaporation step two more times to ensure the [¹⁸F]fluoride is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the 2-(4-nitrophenyl)benzothiazole precursor in anhydrous DMSO.
-
Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.
-
Seal the reaction vessel and heat at 150 °C for 20 minutes.[1]
-
-
Purification:
-
After cooling, dilute the reaction mixture with water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the crude product.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
Elute the crude product from the cartridge with acetonitrile.
-
Inject the eluted product onto a semi-preparative HPLC system for purification.
-
Collect the fraction corresponding to the ¹⁸F-labeled product.
-
-
Formulation:
-
Evaporate the HPLC solvent from the collected fraction.
-
Redissolve the final product in a sterile solution, typically ethanol and saline, for injection.
-
Perform quality control tests for radiochemical purity, chemical purity, pH, and sterility.
-
Visualizations
Caption: Workflow for synthesis and radiolabeling.
Caption: Mechanism of amyloid plaque detection.
Caption: Precursor modification and radiolabeling.
References
- 1. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel ¹⁸F labeled 2-pyridinylbenzoxazole and 2-pyridinylbenzothiazole derivatives as ligands for positron emission tomography (PET) imaging of β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis of 2-(4-aminophenyl)benzothiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-(4-aminophenyl)benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its potent and selective antitumor properties.[1][2][3][4] Compounds bearing this core structure have demonstrated significant inhibitory activity against a range of human cancer cell lines, including breast, ovarian, colon, and renal cancers.[3][5][6] The mechanism of action is believed to involve metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, within cancer cells, leading to the formation of DNA adducts and subsequent apoptosis.[3][7] This unique mechanism distinguishes them from many clinically used chemotherapeutic agents.[3][6] Given their therapeutic potential, efficient and scalable synthetic protocols for 2-(4-aminophenyl)benzothiazole derivatives are of high interest to the drug discovery and development community.[1][8]
This document provides a detailed protocol for a robust, multi-step synthesis of 2-(4-aminophenyl)benzothiazoles, adaptable for creating a library of substituted analogues.
General Synthetic Pathway
The synthesis of 2-arylbenzothiazoles is most commonly achieved through the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, carboxylic acids, or acid chlorides.[9][10][11][12] However, for the specific synthesis of the 2-(4-aminophenyl) derivative, a highly effective and versatile method involves a four-step sequence starting from substituted anilines and 4-nitrobenzoyl chloride. This pathway involves the formation of a nitro-substituted thiobenzanilide intermediate, followed by oxidative cyclization and a final reduction step.[13]
The overall workflow is depicted below:
Caption: Multi-step synthetic workflow for 2-(4-aminophenyl)benzothiazoles.
Detailed Experimental Protocols
This section outlines the step-by-step procedures for the synthesis of 2-(4-aminophenyl)benzothiazoles, based on established methods.[13]
Step 1: Synthesis of N-Phenyl-4-nitrobenzamides (3)
This step involves the acylation of a substituted aniline with 4-nitrobenzoyl chloride.
-
Reagents and Materials:
-
Substituted Aniline (Formula 1)
-
4-Nitrobenzoyl Chloride (Formula 2, X=Cl)
-
Pyridine (solvent and base)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, dissolve the selected aniline derivative (1.0 eq) in pyridine.
-
Add 4-nitrobenzoyl chloride (1.0-1.2 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for approximately 4 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude N-phenyl-4-nitrobenzamide (Formula 3) can be purified by recrystallization if necessary.
-
Step 2: Synthesis of N-Phenyl-4-nitrothiobenzamides (4)
The amide is converted to a thioamide using Lawesson's reagent.
-
Reagents and Materials:
-
N-Phenyl-4-nitrobenzamide (Formula 3)
-
Lawesson's Reagent
-
Chlorobenzene (solvent)
-
Round-bottom flask, reflux condenser, heating mantle
-
-
Procedure:
-
Suspend the N-phenyl-4-nitrobenzamide (1.0 eq) and Lawesson's reagent (0.5-0.6 eq) in chlorobenzene.
-
Heat the mixture to reflux (approx. 135°C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
Purify the resulting crude thiobenzamide (Formula 4) by column chromatography on silica gel.[13]
-
Step 3: Synthesis of 2-(4-Nitrophenyl)benzothiazoles (5)
This step is an intramolecular oxidative cyclization, often referred to as the Jacobson-Hugershoff reaction.
-
Reagents and Materials:
-
N-Phenyl-4-nitrothiobenzamide (Formula 4)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Sodium hydroxide (NaOH)
-
Water
-
Round-bottom flask, heating mantle
-
-
Procedure:
-
Dissolve the thiobenzamide (Formula 4) in an aqueous solution of sodium hydroxide.
-
Heat the solution to approximately 90°C.
-
Slowly add an aqueous solution of potassium ferricyanide (the oxidant) to the heated mixture.
-
Maintain the temperature and stir for several hours until the reaction is complete.
-
Cool the mixture, which should cause the 2-(4-nitrophenyl)benzothiazole product (Formula 5) to precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Step 4: Synthesis of 2-(4-Aminophenyl)benzothiazoles (6)
The final step is the reduction of the nitro group to the target primary amine.
-
Reagents and Materials:
-
2-(4-Nitrophenyl)benzothiazole (Formula 5)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Dichloromethane (CH₂Cl₂) or similar solvent
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon)
-
-
Procedure:
-
Dissolve the 2-(4-nitrophenyl)benzothiazole (Formula 5) in a suitable solvent like dichloromethane.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr apparatus) at room temperature (25°C).[13]
-
Stir the reaction vigorously until the starting material is fully consumed (monitored by TLC).
-
Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 2-(4-aminophenyl)benzothiazole (Formula 6).
-
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various 2-arylbenzothiazoles via condensation of 2-aminothiophenol with aldehydes, which represents a common alternative route. Yields for the multi-step protocol described above are generally reported as good to excellent.[9][13]
| Entry | Aldehyde/Carboxylic Acid | Catalyst/Reagent | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Aromatic Aldehydes | Cu(II)-containing nano-silica | - | 15-90 | 87-98 | [9] |
| 2 | Aromatic Aldehydes | Nitric acid on silica gel | Solvent-free | - | 83-98 | [9] |
| 3 | Aromatic Aldehydes | ZnO Nanoparticles | Solvent-free | 30 | 79-91 | [9] |
| 4 | Aliphatic/Aromatic Aldehydes | Ionogel | Solvent-free | 10-25 | 84-95 | [9] |
| 5 | Aromatic Aldehydes | Air/DMSO | DMSO | - | Good to Excellent | [14] |
| 6 | Carboxylic Acids | (o-CF₃PhO)₃P | - | - | Good | [14] |
Reaction Mechanism Visualization
The key transformation in this synthesis is the oxidative cyclization of the N-phenylthiobenzamide intermediate to form the benzothiazole ring.
Caption: Proposed mechanism for the key oxidative cyclization step.
References
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 10. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US20120215154A1 - Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof - Google Patents [patents.google.com]
- 14. Benzothiazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of various benzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] The protocols outlined below cover conventional heating, microwave-assisted, and ultrasound-assisted methods, offering flexibility in terms of available equipment and desired reaction conditions.
I. Overview of Synthetic Strategies
The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a variety of carbonyl-containing compounds, most commonly aldehydes.[3][4][5] This reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the corresponding benzothiazole. Various catalytic systems and energy sources can be employed to facilitate this transformation, often with the goal of improving yields, reducing reaction times, and adhering to the principles of green chemistry.[3][6]
II. Comparative Data of Synthetic Methods
The following table summarizes the quantitative data from various cited experimental procedures for the synthesis of 2-substituted benzothiazoles, allowing for a direct comparison of different catalytic systems and reaction conditions.
| Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | ||||||
| Method A-1 | H₂O₂/HCl | Ethanol | 45-60 min | Room Temp. | 85-94% | [7] |
| Method A-2 | SiO₂–HNO₃ | Solvent-free | Shaking | Room Temp. | 83-98% | [7] |
| Method A-3 | Cu(II)-nano-silica triazine dendrimer | - | 15-90 min | - | 87-98% | [7] |
| Microwave Irradiation | ||||||
| Method B-1 | Ag₂O | - | 4-8 min | - | 92-98% | [7] |
| Method B-2 | None | Ethanol | 3 min | 160W | - | [8] |
| Ultrasound Irradiation | ||||||
| Method C-1 | None | Solvent-free | 20 min | Room Temp. | 65-83% | [4] |
III. Detailed Experimental Protocols
A. Conventional Synthesis of 2-Arylbenzothiazoles (Method A-1)
This protocol describes the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with aromatic aldehydes using a hydrogen peroxide/hydrochloric acid catalytic system in ethanol at room temperature.[7]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
To this solution, add 30% hydrogen peroxide (6.0 mmol) and concentrated hydrochloric acid (3.0 mmol) sequentially while stirring at room temperature.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[7]
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-arylbenzothiazole.
B. Microwave-Assisted Synthesis of 2-Arylbenzothiazoles (Method B-2)
This protocol details a rapid, solvent-free synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes using microwave irradiation.[8][9]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, mix 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Place the vessel in a domestic microwave oven and irradiate at 160W for 3 minutes, using 30-second cycles.[8]
-
Allow the reaction mixture to cool to room temperature.
-
Wash the resulting solid with dilute ethanol.
-
Dry the solid and recrystallize from a suitable solvent mixture (e.g., ethanol-chloroform) to yield the purified 2-arylbenzothiazole.[8]
C. Ultrasound-Assisted Synthesis of 2-Arylbenzothiazoles (Method C-1)
This protocol describes a solvent- and catalyst-free synthesis of 2-arylbenzothiazoles using ultrasonic irradiation.[4]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a suitable vessel, add 2-aminothiophenol (3.0 mmol) and the corresponding benzaldehyde derivative (3.0 mmol).[4]
-
Irradiate the mixture under an ultrasonic probe for 20 minutes at room temperature.[4]
-
After the reaction is complete, purify the crude product directly by silica gel column chromatography.
-
Elute the column with a hexane:ethyl acetate (9.5:0.5, v/v) solvent system to isolate the pure 2-substituted benzothiazole.[4]
IV. Signaling Pathways and Logical Relationships
Benzothiazole derivatives have been shown to exert their biological effects, particularly their anti-cancer properties, by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] Two prominent pathways targeted by benzothiazole derivatives are the PI3K/AKT and STAT3 signaling pathways.
A. PI3K/AKT Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[1] Certain benzothiazole derivatives have been identified as inhibitors of this pathway.[5][10]
Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
B. STAT3 Signaling Pathway Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and invasion. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[11]
Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.
V. Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis, purification, and characterization of benzothiazole derivatives.
Caption: General workflow for benzothiazole synthesis and characterization.
References
- 1. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 2-(4-Bromophenyl)benzothiazole Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 2-(4-Bromophenyl)benzothiazole derivatives as potential anticancer agents. This document includes a summary of their cytotoxic activity against various cancer cell lines, detailed protocols for key experimental assays, and visual representations of the implicated signaling pathways and experimental workflows.
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] The 2-arylbenzothiazole scaffold, in particular, has been identified as a promising pharmacophore for the development of novel antineoplastic agents. This document focuses on derivatives featuring a 2-(4-Bromophenyl) substituent, summarizing their in vitro efficacy and the methodologies used for their evaluation. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives and related analogs against a panel of human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potency.
Table 1: IC50 Values of this compound Derivatives in Various Cancer Cell Lines
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | HCT-116 | 47.94 | [5] |
| HepG2 | 65.47 | [5] | ||
| MCF-7 | 50.05 | [5] | ||
| 8b | 2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | HCT-116 | 38.29 | [5][6] |
| HepG2 | 27.94 | [5][6] | ||
| MCF-7 | 31.30 | [5][6] | ||
| 4b | 2-[2-[4-Hydroxy-3-bromobenzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 | 31.5 | [7] |
| HepG2 | 51.7 | [7] |
Table 2: IC50 Values of Other Notable 2-Arylbenzothiazole Derivatives
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 55 | Chlorobenzyl indole semicarbazide | HT-29 | 0.024 | [1][3] |
| H460 | 0.29 | [1][3] | ||
| A549 | 0.84 | [1][3] | ||
| MDA-MB-231 | 0.88 | [1][3] | ||
| 12 | Indole based hydrazine carboxamide | HT29 | 0.015 | [1][3] |
| H460 | 0.28 | [1][3] | ||
| A549 | 1.53 | [1][3] | ||
| MDA-MB-231 | 0.68 | [1][3] | ||
| 4a | 4-Fluorophenyl | HCT-116 | 5.61 | [5][6] |
| HepG2 | 7.92 | [5][6] | ||
| MCF-7 | 3.84 | [5][6] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are standardized and can be adapted for the evaluation of novel this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the this compound derivatives in the growth medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of the this compound derivative for the indicated time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for the desired duration.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blotting
This technique is used to detect specific proteins in a cell lysate, which can help elucidate the mechanism of action of the compounds.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anticancer action of this compound derivatives based on available literature.
Caption: Experimental workflow for the in vitro evaluation of this compound derivatives.
Caption: Proposed signaling pathways affected by this compound derivatives in cancer cells.ole derivatives in cancer cells.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Molecular Docking Studies of 2-(4-Bromophenyl)benzothiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of 2-(4-bromophenyl)benzothiazole analogues, a class of compounds with significant potential in drug discovery. The notes include detailed experimental protocols for their synthesis and in silico analysis, alongside a summary of their biological targets and associated signaling pathways.
Introduction to this compound Analogues
Benzothiazoles are heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The introduction of a 4-bromophenyl group at the 2-position of the benzothiazole scaffold has been shown to be a key structural feature for enhancing biological activity, particularly in the realm of anticancer research.[3] Molecular docking studies have been instrumental in elucidating the potential mechanisms of action of these analogues by predicting their binding affinities and interaction patterns with various biological targets.[4][5]
Key Biological Targets and Signaling Pathways
Molecular docking studies have identified several key protein targets for this compound and its analogues. These targets are often implicated in critical cellular processes that, when dysregulated, can lead to diseases such as cancer.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[6][7] Inhibition of VEGFR-2 can block the signaling cascade that promotes endothelial cell proliferation and migration.
-
Lymphocyte-specific protein tyrosine kinase (p56lck): A member of the Src family of protein tyrosine kinases, p56lck plays a critical role in T-cell activation and signaling.[8] Aberrant activity of this kinase has been linked to certain cancers, making it a viable therapeutic target.
-
GABA-A Receptor: These are ligand-gated ion channels that are the primary targets for drugs with anticonvulsant, anxiolytic, and sedative properties.[9] Certain benzothiazole derivatives have shown potential in modulating the activity of these receptors.
-
Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological disorders.
Below are diagrams illustrating some of the key signaling pathways associated with these targets.
Caption: VEGFR-2 Signaling Pathway.
Caption: p56lck Signaling in T-Cell Activation.
Quantitative Data from Molecular Docking Studies
The following table summarizes representative molecular docking data for benzothiazole analogues against various cancer-related targets. It is important to note that docking scores are dependent on the specific software and scoring function used.
| Target Protein (PDB ID) | Benzothiazole Analogue | Docking Score (kcal/mol) | Reference Ligand | Docking Score (kcal/mol) | Reference |
| VEGFR-2 (4ASD) | 2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | -17.9 (FlexX) | Sorafenib | -35.6 (FlexX) | [6] |
| VEGFR-2 | 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | - | Sorafenib | - | [6] |
| FGFR-1 | Substituted 2-arylbenzothiazole | -10.61 | AZD4547 | - | [11] |
| p56lck (1QPC) | Benzothiazole-thiazole hybrid | Identified as competitive inhibitor | Dasatinib | - | [8] |
| EGFR | 2-Arylbenzothiazole derivative | -11.75 | Erlotinib | - | [11] |
| CDK-2/cyclin A2 | 2-Arylbenzothiazole derivative | -11.36 | Roscovitine | - | [11] |
Experimental Protocols
Synthesis of this compound Analogues
The following is a general protocol for the synthesis of this compound, which can be adapted for the synthesis of various analogues.[12][13][14][15][16]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 3. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
- 4. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. A simple and efficient mechanochemical route for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Benzothiazole synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 2-(4-Bromophenyl)benzothiazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel agrochemicals derived from 2-(4-bromophenyl)benzothiazole. This document outlines detailed experimental protocols for the derivatization of the parent molecule and presents quantitative data on the biological efficacy of the resulting compounds.
Introduction
Benzothiazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] The presence of the benzothiazole nucleus is associated with antifungal, antibacterial, insecticidal, and herbicidal properties. The starting material, this compound, serves as a versatile building block for the synthesis of a diverse library of agrochemical candidates. The bromo-substituent on the phenyl ring provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of functional groups and the exploration of structure-activity relationships.
Synthesis of this compound
The key starting material, this compound, can be efficiently synthesized via the condensation of 2-aminothiophenol with 4-bromobenzaldehyde.
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This protocol describes a rapid and high-yielding synthesis using microwave irradiation.
Materials:
-
2-Aminothiophenol
-
4-Bromobenzaldehyde
-
Domestic microwave oven
Procedure:
-
In a 100 mL beaker, combine 2-aminothiophenol (2.1 mmol) and 4-bromobenzaldehyde (2.0 mmol).
-
Place the beaker in a domestic microwave oven and irradiate at a power level of 400W for 3-4 minutes.
-
Monitor the reaction progress every 30 seconds using thin-layer chromatography (TLC) with an eluent of ethyl acetate/n-hexane (1:1, v/v).
-
Upon completion of the reaction, allow the mixture to cool.
-
Recrystallize the crude product to obtain this compound as white, needle-shaped crystals.
Expected Yield: ~95%
Derivatization of this compound for Agrochemical Applications
The bromine atom on the phenyl ring of this compound is a key functional group for further chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds, leading to a diverse range of derivatives with potential agrochemical activities.
Synthesis of Fungicidal 2-(4-Arylphenyl)benzothiazole Derivatives via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position of the phenyl ring, leading to compounds with potential fungicidal properties.
This protocol outlines the synthesis of 2-arylbenzo[d]thiazole derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) chloride (PdCl₂)
-
2-Phenylimidazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To a dry Schlenk tube equipped with a stirring bar, add K₂CO₃ (2.75 mmol) and dry the tube under vacuum before filling with argon.
-
Add PdCl₂ (0.007 mmol), 2-phenylimidazole (0.014 mmol), this compound (1.37 mmol), and the desired arylboronic acid (2.06 mmol) to the Schlenk tube.
-
Add anhydrous DMF (12 mL) to the mixture.
-
Stir the reaction mixture at 120 °C for 17-48 hours under an argon atmosphere.
-
After cooling, pour the reaction mixture into ice-water (250 mL) containing 1M HCl (2 mL) and extract with chloroform (5 x 40 mL).
-
Wash the combined organic layers with brine (2 x 30 mL) and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (hexane-chloroform eluent) to afford the desired 2-(4-arylphenyl)benzothiazole derivative.
Expected Yield: 80-95%
Several benzothiazole derivatives have demonstrated significant antifungal activity against a range of plant pathogens. The table below summarizes the median effective concentration (EC₅₀) values for representative compounds.
| Compound Class | Fungal Species | EC₅₀ (µg/mL) | Reference |
| Coumarin Ester Derivatives of 4-(3,4-Dichloroisothiazole) | Alternaria solani | 3.20 - 6.24 | [3] |
| Isothiazole–thiazole Derivatives | Pseudoperonospora cubensis | 0.046 | [1] |
| Isothiazole–thiazole Derivatives | Phytophthora infestans | 0.20 | [1] |
| Isothiazole–thiazole Derivatives | Sclerotinia sclerotiorum | 0.22 - 0.53 | [1] |
| 2-Phenyl Thiazole Derivatives | Sclerotinia sclerotiorum | 4.90 | [4] |
| 2-Phenyl Thiazole Derivatives | Botrytis cinerea | 7.57 | [4] |
| 2-Phenyl Thiazole Derivatives | Rhizoctonia cerealis | 7.84 | [4] |
Caption: Synthesis of fungicidal derivatives.
Synthesis of Insecticidal Derivatives
The versatility of the this compound scaffold also extends to the synthesis of compounds with insecticidal properties. Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Sonogashira coupling can be employed to introduce nitrogen- and carbon-based functionalities that are often found in active insecticidal molecules.
This protocol describes a general procedure for the synthesis of 2-(4-aminophenyl)benzothiazole derivatives, which are known to possess biological activity.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine this compound, the desired amine, palladium catalyst, ligand, and base in a reaction vial.
-
Add anhydrous toluene and seal the vial.
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for the required time, monitoring by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the desired 2-(4-N-substituted-aminophenyl)benzothiazole.
Various derivatives of benzothiazole have shown promising insecticidal activity against economically important pests. The table below presents the median lethal concentration (LC₅₀) values for several benzothiazole compounds.
| Compound Class | Insect Species | LC₅₀ (ppm) | Reference |
| Chlorobenzothiazole-Dihydropyridine Derivative (Compound 4) | Spodoptera littoralis | 34.02 | [5] |
| Nitrobenzothiazole-Dihydropyrimidine Derivative (Compound 5) | Spodoptera littoralis | 35.29 | [5] |
| Benzothiazole Derivative (Compound 3d) | Spodoptera littoralis | 54.59 | [6] |
| Benzothiazole Derivative (Compound 3e) | Spodoptera littoralis | 57.23 | [6] |
| Benzothiazole Derivative (Compound 3h) | Spodoptera littoralis | 57.89 | [6] |
| 6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT) | Spodoptera frugiperda | 240 (0.24 mg/mL) | [7][8] |
Caption: Synthesis of insecticidal derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of potential agrochemicals. The presented protocols for Suzuki cross-coupling and the outlined procedures for other palladium-catalyzed reactions provide a solid foundation for the development of novel fungicides and insecticides. The quantitative data on the biological activity of various benzothiazole derivatives highlight the potential of this chemical class in crop protection. Further exploration of the chemical space around the this compound scaffold is warranted to identify new and more potent agrochemical agents.
References
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. entomologyjournals.com [entomologyjournals.com]
- 6. ejppri.eg.net [ejppri.eg.net]
- 7. Characterization of a New Insecticidal Benzothiazole Derivative from Aspergillus sp. 1022LEF against the Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) | CoLab [colab.ws]
- 8. Characterization of a New Insecticidal Benzothiazole Derivative from Aspergillus sp. 1022LEF against the Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)benzothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield of 2-(4-Bromophenyl)benzothiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the condensation reaction between 2-aminothiophenol and 4-bromobenzaldehyde.[1][2] This reaction typically involves the formation of a benzothiazoline intermediate, which is subsequently oxidized to the final benzothiazole product.[3] Various catalysts and reaction conditions can be employed to promote this transformation.
Q2: What are the key factors influencing the yield of the reaction?
A2: Several factors can significantly impact the reaction yield, including the choice of catalyst, solvent, reaction temperature, and reaction time.[4] The purity of the starting materials, particularly the susceptibility of 2-aminothiophenol to oxidation, also plays a crucial role.[4]
Q3: Can I use other starting materials besides 4-bromobenzaldehyde?
A3: Yes, other carbonyl compounds such as 4-bromobenzoyl chloride or 4-bromobenzoic acid can be used. However, reactions with carboxylic acids may necessitate harsher conditions and might result in lower yields compared to using the corresponding aldehyde.[1][5]
Troubleshooting Guide
Low Yield
Q4: My reaction yield is consistently low. What are the common causes and how can I address them?
A4: Low yields in this synthesis can stem from several issues. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Catalyst: The chosen catalyst may not be efficient for this specific transformation.
-
Poor Oxidation of the Intermediate: The reaction might be stalling at the 2,3-dihydrobenzothiazole (benzothiazoline) intermediate.[3][6]
-
Starting Material Degradation: 2-Aminothiophenol is prone to oxidation to form a disulfide byproduct, reducing the amount available for the reaction.[4]
-
Solution: Use fresh or purified 2-aminothiophenol. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also minimize this side reaction.[4]
-
-
Unfavorable Reaction Conditions: The solvent and temperature may not be optimal.
-
Solution: Common solvents for this reaction include ethanol, DMSO, and in some cases, solvent-free conditions have proven effective.[6][9] A systematic optimization of both solvent and temperature is recommended. Microwave-assisted synthesis has also been reported to reduce reaction times and improve yields.[1][5]
-
Side Product Formation
Q5: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A5: The primary byproduct is often the 2,3-dihydro-2-(4-bromophenyl)benzothiazole intermediate, indicating incomplete oxidation.[3]
-
Minimization Strategy: As detailed in the low yield section, ensuring complete oxidation is key. This can be achieved by introducing an oxidant like air/DMSO or H₂O₂/HCl.[3] Some protocols also suggest a post-synthesis oxidation step using an oxidizing agent like pyridinium chlorochromate (PCC) on silica gel if the intermediate has already been isolated.[3]
Another potential side product is the disulfide formed from the oxidation of 2-aminothiophenol.
-
Minimization Strategy: Using high-purity 2-aminothiophenol and conducting the reaction under an inert atmosphere can significantly reduce the formation of this byproduct.[4]
Data Presentation
Table 1: Effect of Different Catalysts on the Yield of 2-Arylbenzothiazoles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [8] |
| L-proline (30 mol%) | Solvent-free (Microwave) | - | 1-1.5 min | 85-95 | [5] |
| Iodine | DMF | - | - | High | [10] |
| SnP₂O₇ | Solvent-free | 80 | 8-35 min | 87-95 | [2] |
| Zn(OAc)₂·2H₂O (5 mol%) | Solvent-free | 80 | 30-60 min | 79-96 | [11] |
Table 2: Influence of Solvent on the Yield of 2-Phenylbenzo[d]thiazole Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DMSO | 120 | 6 | 46 | [12] |
| DMF | 120 | 6 | - | [12] |
| 1,4-Dioxane | 120 | 6 | - | [12] |
| Sulfolane | 120 | 6 | - | [12] |
| Solvent-free | 120 | 6 | 78 | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of 2-arylbenzothiazoles.[13]
Materials:
-
2-Aminothiophenol
-
4-Bromobenzaldehyde
-
Domestic Microwave Oven
Procedure:
-
In a 100 mL beaker, mix 2-aminothiophenol (2.1 mmol) and 4-bromobenzaldehyde (2.0 mmol).
-
Place the beaker in a domestic microwave oven and irradiate at a power level of 400W for 3-4 minutes.
-
Monitor the reaction progress every 30 seconds using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate/n-hexane (1:1, v/v).
-
Upon completion, allow the reaction mixture to cool.
-
The product can be purified by crystallization to obtain white, needle-shaped crystals. A reported yield for this method is 95%.[13]
Protocol 2: Synthesis using H₂O₂/HCl as a Catalyst
This protocol is a general procedure for the synthesis of 2-substituted benzothiazoles.[6]
Materials:
-
2-Aminothiophenol
-
4-Bromobenzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) in ethanol.
-
To this stirred solution at room temperature, add approximately 6.0 mmol of 30% H₂O₂.
-
Add concentrated HCl (approximately 3.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 45-60 minutes).
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for addressing low yield in the synthesis.
References
- 1. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-(4-Bromophenyl)benzothiazole.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and impurities in the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is low, and I observe a significant amount of unreacted 2-aminothiophenol. What is the likely cause and how can I resolve this?
A1: A common cause for low yields and the presence of unreacted 2-aminothiophenol is the oxidative dimerization of the starting material to form 2,2'-disulfanediyldianiline. This side reaction is particularly prevalent when the reaction is exposed to air.
Potential Causes & Solutions:
| Cause | Solution |
| Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] Use freshly purified or commercially available 2-aminothiophenol of high purity. |
| Suboptimal Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. | Gradually increase the reaction time and monitor the progress using thin-layer chromatography (TLC). Optimize the reaction temperature; some modern methods utilize microwave irradiation to reduce reaction times and improve yields.[1] |
Q2: I have isolated a byproduct that is not the starting material or the desired product. How can I identify and prevent its formation?
A2: A likely byproduct is the intermediate, 2-(4-bromophenyl)benzothiazoline. Its presence indicates an incomplete final oxidation step in the reaction sequence.
Potential Causes & Solutions:
| Cause | Solution |
| Incomplete Oxidation: The reaction proceeds through a benzothiazoline intermediate, which requires oxidation to form the final aromatic benzothiazole. | Ensure an adequate oxidant is present in the reaction mixture. Common choices include air (when using DMSO as a solvent), hydrogen peroxide (H₂O₂), or sodium hydrosulfite (Na₂S₂O₄).[2] If the benzothiazoline has been isolated, it can be oxidized in a subsequent step using an oxidizing agent like pyridinium chlorochromate (PCC) on silica gel. |
| Inefficient Cyclization: The imine intermediate may not be efficiently cyclizing to the benzothiazoline. | The choice of catalyst can be critical. While some reactions proceed without a catalyst, many benefit from acidic or metallic catalysts.[1] |
Q3: The purification of my final product is difficult, and I suspect the presence of multiple impurities.
A3: Besides the disulfide dimer and the benzothiazoline intermediate, other impurities can arise from the starting materials or further side reactions.
Potential Causes & Solutions:
| Cause | Solution |
| Impure Starting Materials: Impurities in the 2-aminothiophenol or 4-bromobenzaldehyde can carry through the reaction. | Use high-purity, recrystallized, or freshly distilled starting materials. |
| Complex Reaction Mixture: At elevated temperatures, other degradation or side reactions can occur. | Optimize the reaction conditions to be as mild as possible while still achieving a good conversion rate. Effective purification methods such as column chromatography or recrystallization are crucial for obtaining a pure product. |
Frequently Asked Questions (FAQs)
What is the general reaction mechanism for the synthesis of this compound?
The synthesis typically proceeds through a three-step mechanism:
-
Imine Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of 4-bromobenzaldehyde, followed by dehydration to form a Schiff base (imine) intermediate.
-
Cyclization: The thiol group of the imine intermediate then performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the 2-(4-bromophenyl)benzothiazoline ring.
-
Oxidation: The benzothiazoline intermediate is then oxidized to the final aromatic product, this compound. This final step is crucial for obtaining the desired product.
What are the most common side reactions to be aware of?
The two most common side reactions are:
-
Oxidative Dimerization of 2-Aminothiophenol: This leads to the formation of 2,2'-disulfanediyldianiline, which consumes the starting material and reduces the overall yield.
-
Incomplete Oxidation of the Benzothiazoline Intermediate: This results in the presence of 2-(4-bromophenyl)benzothiazoline as a significant impurity in the final product.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
What are the recommended purification methods for this compound?
The most common and effective purification methods are:
-
Recrystallization: Using a suitable solvent system, such as ethanol or a mixture of ethanol and water, can yield highly pure crystalline product.
-
Column Chromatography: For separating the desired product from closely related impurities, silica gel column chromatography is a standard and effective method.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 2-Aryl-Benzothiazoles
| Entry | Aldehyde | Catalyst/Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Na₂S₂O₄ | Water-Ethanol | 12 | 82 | [2] |
| 2 | 4-Chlorobenzaldehyde | H₂O₂/HCl | Ethanol | 1 | 94 | [3] |
| 3 | 4-Bromobenzaldehyde | Laccase/DDQ | Aqueous Media | 1 | 95 | [2] |
| 4 | 4-Nitrobenzaldehyde | Koser's Reagent/O₂ | 1,4-Dioxane | 0.25 | 98 | [2] |
| 5 | Benzaldehyde | None | DMSO/Air | - | High | [4] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of 2-aryl-benzothiazoles and should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-Aminothiophenol
-
4-Bromobenzaldehyde
-
Ethanol (or another suitable solvent like DMSO)
-
Oxidizing agent (e.g., 30% Hydrogen Peroxide)
-
Catalyst (e.g., Hydrochloric Acid)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 equivalent) and 4-bromobenzaldehyde (1.0 equivalent) in ethanol. To minimize the oxidation of 2-aminothiophenol, it is recommended to purge the flask with an inert gas like nitrogen.
-
Addition of Reagents: To the stirred solution at room temperature, slowly add the oxidizing agent, for instance, 30% hydrogen peroxide (approximately 2.0 equivalents). Following this, add a catalytic amount of concentrated hydrochloric acid dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-3 hours).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualization
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or impure product.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling Conditions for Benzothiazole Derivatives
Welcome to the Technical Support Center for the optimization of Suzuki coupling reactions involving benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in a Suzuki coupling reaction with benzothiazole derivatives?
A1: Low or no conversion in Suzuki coupling of benzothiazole derivatives can typically be attributed to several key factors:
-
Inactive Catalyst: The palladium catalyst is susceptible to deactivation through oxidation. It is crucial to use fresh catalyst and properly degassed solvents to maintain an inert atmosphere.[1]
-
Insufficient Heating: Some Suzuki couplings require elevated temperatures to proceed efficiently. The optimal temperature can vary depending on the specific substrates and catalyst system.[1]
-
Ineffective Base: The choice and strength of the base are critical for the transmetallation step. For challenging substrates, a stronger base such as cesium carbonate or potassium phosphate may be necessary.[1]
-
Poor Substrate Solubility: Benzothiazole derivatives can sometimes have limited solubility in common Suzuki reaction solvents, leading to poor reaction kinetics.[2]
-
Catalyst Inhibition: The nitrogen atom in the benzothiazole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex reaction mixture and reduced yield. The most common side reactions include:
-
Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen. To minimize this, ensure a rigorously maintained inert atmosphere and use a minimal excess of the boronic acid.[1][2]
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It can be minimized by using anhydrous solvents and reagents, or by using more stable boronic esters (e.g., pinacol esters).[2]
-
Dehalogenation: This is the removal of the halogen from the benzothiazole starting material. Screening different bases can sometimes mitigate this issue.[2]
Q3: How do I choose the right catalyst, ligand, base, and solvent for my specific benzothiazole derivative?
A3: The optimal conditions are highly substrate-dependent. A systematic optimization of reaction conditions is often necessary. Here are some general guidelines:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used.[3][4] For sterically hindered substrates, ligand-free systems or specialized ligands might be more effective.[5]
-
Ligand: The choice of ligand can significantly influence the reaction outcome. Bulky electron-rich phosphine ligands, often referred to as Buchwald ligands, can be beneficial for challenging couplings.[6][7]
-
Base: A range of bases should be screened, from weaker bases like K₂CO₃ to stronger ones like Cs₂CO₃ and K₃PO₄.[1][2] The solubility of the base can also play a role.
-
Solvent: A variety of solvents and solvent mixtures can be employed, including toluene/ethanol/water, dioxane/water, and DMF.[1][3][8] The choice of solvent can affect substrate solubility and reaction temperature.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use fresh palladium catalyst. Ensure solvents are thoroughly degassed. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.[1] |
| Suboptimal Temperature | Incrementally increase the reaction temperature. Monitor for product formation and potential decomposition. |
| Ineffective Base | Screen a panel of bases with varying strengths (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1][2] |
| Poor Substrate Solubility | Try a different solvent system (e.g., dioxane, THF, DMF, often with water).[2] Consider gentle heating to aid dissolution before adding the catalyst. |
| Catalyst Inhibition by Heterocycle | Increase the catalyst loading. Consider adding a specialized ligand that can displace the benzothiazole from the palladium center. |
Problem 2: Formation of Significant Byproducts
| Side Product Observed | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Ensure the reaction is performed under strictly anaerobic conditions. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Protodeboronation (Loss of Boronic Acid) | Use anhydrous solvents. Consider using a boronic acid pinacol ester, which is more stable.[2] A milder base like KF might also be beneficial.[9] |
| Dehalogenation of Starting Material | Screen different bases. Ensure all reagents and solvents are pure. |
Experimental Protocols
General Protocol for Suzuki Coupling of 2-Amino-6-bromobenzothiazole
This protocol is adapted from a procedure for the synthesis of 2-amino-6-arylbenzothiazoles.[3]
-
Reaction Setup: To a flame-dried reaction vessel, add 2-amino-6-bromobenzothiazole (1.0 equiv.) and the desired arylboronic acid or ester (1.1 equiv.).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 2:1 v/v) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 95 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Base and Solvent on the Suzuki Coupling of 2-Amino-6-bromobenzothiazole with p-tolylboronic acid.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 31 | 85 | [3] |
| 2 | Pd(OAc)₂ (5) | K₂CO₃ (2) | DMF/H₂O | 100 | 24 | 78 | Adapted from[10] |
| 3 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 92 | General Conditions |
Note: The data presented is compiled from different studies and direct comparison may not be absolute due to variations in specific substrates and reaction setups.
Visualizations
Caption: General experimental workflow for Suzuki coupling of benzothiazole derivatives.
Caption: Troubleshooting guide for low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenyl)benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-(4-Bromophenyl)benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
The most prevalent and industrially adaptable method for synthesizing this compound is the condensation reaction between 2-aminothiophenol and 4-bromobenzaldehyde.[1][2] This approach is favored for its high atom economy and straightforward procedure. A common modern variation involves using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant, which avoids the need for a metal catalyst and simplifies the process.[2][3] The reaction typically proceeds by forming a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzothiazole product.[2]
Q2: We are observing a significant drop in yield upon scaling up from the lab (gram-scale) to the pilot plant (kilogram-scale). What are the potential causes?
A decrease in yield during scale-up is a frequent challenge and can be attributed to several factors:
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making temperature control difficult. This can lead to localized overheating ("hot spots") or insufficient heating, which promotes the formation of side products or results in an incomplete reaction.[4]
-
Mass Transfer Limitations: In larger vessels, achieving uniform mixing of reactants (especially in heterogeneous mixtures) is more challenging. Poor mixing can create localized concentration gradients, slowing down the reaction rate and affecting the overall yield.[4]
-
Extended Reaction Times: What works in a few hours at the lab scale may require significantly longer at a larger scale to ensure complete conversion, and this extended time can lead to product degradation.
Q3: New, difficult-to-remove impurities are appearing in our scaled-up batches. How can we identify and mitigate them?
The emergence of new impurities upon scale-up often indicates a loss of reaction control.[4][5]
-
Common Impurities: Potential byproducts include disulfides formed from the oxidation of 2-aminothiophenol, unreacted starting materials, or products from side reactions caused by poor temperature management.
-
Identification: The first step is to characterize these impurities using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Mitigation Strategies:
-
Improve Temperature Control: Utilize jacketed reactors with efficient heat-transfer fluids and calibrated temperature probes.
-
Controlled Reagent Addition: Add reagents subsurface or via a dosing pump over an extended period to prevent temperature spikes and high local concentrations.
-
Inert Atmosphere: If oxidative side products are an issue, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[4]
-
Q4: Our lab-scale purification by column chromatography is not viable for large quantities. What are the recommended purification strategies for scale-up?
Column chromatography is generally impractical and not cost-effective for large-scale production.[5][6] The preferred method for purifying this compound at scale is recrystallization .
-
Solvent Screening: The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Procedure: The crude product is dissolved in a minimal amount of hot solvent, filtered to remove insoluble impurities, and then allowed to cool slowly. Controlled cooling is crucial to obtain a product with a uniform crystal size that is easy to filter and dry.
-
Washing: The filtered crystals should be washed with a small amount of cold, fresh solvent to remove any remaining mother liquor.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient Heat Transfer: Non-uniform temperature profile in the reactor leading to side reactions or incomplete conversion.[4] | - Use a jacketed reactor with an appropriate heating/cooling system. - Ensure proper agitation to improve heat distribution. |
| Poor Mixing/Mass Transfer: Reactants are not interacting effectively due to inadequate agitation.[4] | - Optimize the stirrer type (e.g., anchor, turbine) and speed for the vessel geometry and reaction mixture viscosity. - Consider baffles to improve mixing efficiency. | |
| Incomplete Reaction: Insufficient reaction time or temperature for the larger scale. | - Monitor the reaction progress using in-process controls (e.g., TLC, HPLC). - Adjust reaction time and temperature based on monitoring results. | |
| High Impurity Profile | Localized Overheating: "Hot spots" in the reactor are causing thermal degradation or promoting side reactions.[4] | - Improve agitation and temperature control. - Implement controlled, slower addition of exothermic reagents. |
| Oxidation of Starting Material: The thiol group of 2-aminothiophenol is sensitive to oxidation, especially at higher temperatures. | - Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the process.[4] - Use degassed solvents. | |
| Difficult Product Isolation | "Oiling Out": The product separates as a liquid instead of a solid during crystallization. | - Ensure the cooling process is slow and controlled. - Experiment with different solvent systems or add an anti-solvent. |
| Fine Particles: Rapid crystallization leads to very small particles that are difficult to filter and dry. | - Reduce the rate of cooling. - Age the slurry (hold at the final temperature with stirring) to allow for crystal growth. | |
| Poor Filtration Rate: The product slurry is too thick or particles are blocking the filter medium. | - Adjust the solid concentration in the slurry. - Use an appropriate filter type (e.g., Nutsche filter) and filter medium for the particle size. |
Quantitative Data Summary
The following table provides a hypothetical comparison of lab-scale versus pilot-scale synthesis, illustrating common challenges such as a drop in yield and purity.
| Parameter | Lab Scale | Pilot Scale (Projected Issue) |
| Scale | 10 g | 10 kg |
| 2-Aminothiophenol | 4.3 g (1.0 eq) | 4.3 kg (1.0 eq) |
| 4-Bromobenzaldehyde | 6.4 g (1.0 eq) | 6.4 kg (1.0 eq) |
| Solvent (DMSO) | 50 mL | 50 L |
| Temperature | 120 °C | 120-130 °C (with hot spots) |
| Reaction Time | 4 hours | 8-10 hours |
| Yield | 90% | 75% |
| Purity (by HPLC) | >99% | 95-97% |
Experimental Protocols
Key Synthesis Reaction: Condensation of 2-Aminothiophenol and 4-Bromobenzaldehyde
This protocol is a representative lab-scale procedure that forms the basis for scale-up.
Materials:
-
2-Aminothiophenol
-
4-Bromobenzaldehyde
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (for washing)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate (or heating mantle)
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-aminothiophenol (1.0 equivalent).
-
Add 4-bromobenzaldehyde (1.0 equivalent) to the flask.
-
Add DMSO as the solvent (approx. 10 mL per gram of 2-aminothiophenol).
-
Begin stirring the mixture and heat to 120-125 °C. The reaction is exothermic, so heating should be controlled.
-
Maintain the reaction at this temperature, using an in-process check like TLC to monitor its completion (typically 3-5 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water, which should cause the product to precipitate as a solid.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid cake with water, followed by a small amount of cold ethanol to remove residual impurities.
-
Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing over-bromination in benzothiazole synthesis
Technical Support Center: Benzothiazole Synthesis
Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for preventing over-bromination and other side reactions during the synthesis of benzothiazole and its derivatives.
This guide is structured into the following sections for your convenience:
-
Frequently Asked Questions (FAQs): Quick answers to common questions regarding the bromination of benzothiazoles.
-
Troubleshooting Guide: A problem-solution-oriented guide to address specific issues encountered during your experiments.
-
Data Presentation: A summary of how different reaction conditions can affect the outcome of bromination reactions.
-
Experimental Protocols: Detailed, step-by-step procedures for the controlled bromination of benzothiazoles.
-
Visual Guides: Diagrams illustrating key reaction pathways and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my benzothiazole bromination resulting in multiple brominated products?
A1: The benzothiazole ring system is susceptible to electrophilic aromatic substitution. Over-bromination, the formation of di- or tri-brominated products, is a common issue and can be attributed to several factors:
-
Highly Reactive Brominating Agent: Using strong brominating agents like elemental bromine (Br₂) increases the likelihood of multiple substitutions.[1]
-
Excess Brominating Agent: An excess of the brominating agent will inevitably lead to polysubstitution.[1]
-
Reaction Conditions: Higher reaction temperatures and the use of polar solvents can favor further bromination by stabilizing the charged intermediates formed during the reaction.[2]
Q2: What is the best brominating agent to achieve selective mono-bromination?
A2: For controlled mono-bromination of benzothiazoles, N-Bromosuccinimide (NBS) is generally the preferred reagent.[2] It is a milder source of electrophilic bromine compared to molecular bromine, which is highly reactive and more likely to cause multiple substitutions.
Q3: How do substituents on the benzothiazole ring affect the regioselectivity of bromination?
A3: Existing substituents play a crucial role in directing the position of bromination:
-
Electron-donating groups (e.g., -NH₂, -OH, -CH₃) activate the benzene ring and direct incoming electrophiles primarily to the ortho and para positions relative to themselves. For instance, in 2-aminobenzothiazole, the amino group directs substitution primarily to the 6-position.[3]
-
Electron-withdrawing groups (e.g., -NO₂, -SO₃H) deactivate the benzene ring and direct incoming electrophiles to the meta positions relative to themselves.[3]
Q4: Can I control bromination by adjusting the reaction temperature?
A4: Yes, temperature is a critical parameter. Lowering the reaction temperature decreases the overall reaction rate, allowing for better control over the extent of bromination and enhancing the selectivity for the mono-brominated product.[1][2] Reactions are often conducted at temperatures ranging from 0°C to room temperature.[2]
Q5: What is the role of the solvent in preventing over-bromination?
A5: The polarity of the solvent can significantly influence the reaction's selectivity. Polar solvents can stabilize the charged intermediates, which may favor further bromination.[2] Using less polar solvents can help to minimize over-bromination. The choice of solvent can also impact the solubility of the starting material and the reaction rate.[1]
Troubleshooting Guide
This section addresses common issues encountered during the bromination of benzothiazoles in a question-and-answer format.
| Problem | Potential Causes | Solutions |
| Formation of Multiple Brominated Products (Poor Regioselectivity) | - Highly reactive brominating agent (e.g., Br₂).[1]- Reaction conditions favoring multiple substitutions (e.g., high temperature).[1] | - Use a milder brominating agent like NBS.[1]- Carefully control the stoichiometry of the brominating agent; use 1.0-1.1 equivalents for mono-bromination.[1]- Adjust the reaction temperature; lower temperatures often increase selectivity.[1] |
| Over-bromination (Di- or Tri-brominated Products) | - Excess of brominating agent.[1]- Prolonged reaction time.[1] | - Reduce the amount of the brominating agent to one equivalent or slightly less.[1]- Monitor the reaction closely with Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed or the desired product is maximized.[1] |
| Presence of Unwanted Side Products (e.g., Ring Bromination in Unexpected Positions) | - Use of a highly polar solvent.[1] | - Switch to a less polar solvent to disfavor competing ring bromination.[1] |
| Low Yield of Brominated Product | - Incomplete reaction.- Sub-optimal reaction temperature.- Inefficient brominating agent. | - Monitor the reaction using TLC to ensure completion.- Optimize the reaction temperature; some reactions may proceed better at room temperature overnight, while others may require gentle heating.- Experiment with a different brominating agent (e.g., switch from NBS to elemental bromine if the reaction is sluggish, or vice versa for better control). |
| Starting Material Decomposition | - Harsh reaction conditions (e.g., high temperature, strong acid).[1] | - Employ milder reaction conditions. For instance, use a catalytic amount of a bromine compound instead of stoichiometric amounts in strong acid.[4]- Consider alternative synthetic routes that introduce the bromo-substituent before the formation of the benzothiazole ring.[1] |
Data Presentation
The following table summarizes the effect of different solvents on the yield of benzothiazole synthesis, highlighting the formation of side products like ring bromination in more polar solvents.
Table 1: Effect of Solvent on Benzothiazole Synthesis Yield
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Side Products Noted | Reference |
| Phenylthiourea | NBS | Dichloromethane | Ambient | 48 | - | [2] |
| Phenylthiourea | NBS | Acetonitrile | Ambient | 23 | Ring bromination | [2] |
| Phenylthiourea | NBS | Methanol | Ambient | 15 | Ring bromination | [2] |
| Phenylthiourea | NBS | Water | Ambient | 3 | Ring bromination | [2] |
Experimental Protocols
Protocol 1: Selective Mono-bromination of a Benzothiazole Derivative using NBS
This protocol provides a general procedure for the selective mono-bromination of an activated benzothiazole.
Materials:
-
Substituted benzothiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted benzothiazole (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.
-
Cool the solution to -10°C using an appropriate cooling bath.
-
Add N-bromosuccinimide (1.0 mmol, 1.0 eq.) in one portion to the cooled solution.
-
Stir the resulting mixture at 0°C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][5]
Protocol 2: Bromination of 2-Aminobenzothiazole using Elemental Bromine in Acetic Acid
This protocol is a classical method for the bromination of 2-aminobenzothiazoles.
Materials:
-
Substituted 2-aminobenzothiazole
-
Elemental bromine (Br₂)
-
Glacial acetic acid
-
Sodium hydroxide (pellets)
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to between -3°C and 0°C. Careful temperature control is necessary to prevent the solidification of the acetic acid.
-
While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.
-
After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.
-
Quench the reaction by carefully adding sodium hydroxide pellets and ice until the pH reaches 11.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Visual Guides
Diagram 1: Troubleshooting Over-bromination
Caption: A flowchart for troubleshooting over-bromination in benzothiazole synthesis.
Diagram 2: General Workflow for Selective Mono-bromination
Caption: A general experimental workflow for achieving selective mono-bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-(4-Bromophenyl)benzothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Bromophenyl)benzothiazole derivatives in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound derivatives in solution?
A1: The main stability issues for this compound derivatives in solution are susceptibility to photodegradation, hydrolysis (particularly at non-neutral pH), and oxidation. These degradation pathways can lead to a loss of compound integrity, affecting experimental results and the overall viability of the compound for its intended application.
Q2: How can I minimize the degradation of my this compound derivative during storage?
A2: To minimize degradation, it is recommended to store solutions of this compound derivatives in a cool, dark place. Use amber vials or wrap containers in aluminum foil to protect from light. For long-term storage, consider storing solutions at -20°C or -80°C. It is also advisable to prepare fresh solutions before use whenever possible.
Q3: What solvents are recommended for dissolving this compound derivatives to enhance stability?
A3: While specific solvent effects can be compound-dependent, aprotic solvents like DMSO and DMF are commonly used for initial dissolution. For aqueous buffers, it is crucial to control the pH, as benzothiazole derivatives can be susceptible to hydrolysis at pH levels above 7.[1] The choice of solvent should also be compatible with the intended downstream application.
Q4: My experimental results are inconsistent. Could this be due to compound instability?
A4: Yes, inconsistent results can be a sign of compound degradation. If the potency or activity of your compound appears to decrease over time or between experiments, it is crucial to assess its stability under your specific experimental conditions. Degradation can lead to a lower effective concentration of the active compound and the formation of new, potentially interfering substances.
Q5: What are the likely degradation products of this compound derivatives?
A5: Degradation can lead to a variety of products. Photodegradation may involve reactions of the benzothiazole ring. Hydrolysis, particularly under basic conditions, can lead to the opening of the thiazole ring.[1] Oxidative degradation, for instance by peroxide radicals, can also modify the core structure. Identifying these degradation products often requires analytical techniques such as LC-MS.
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you may encounter.
| Problem | Potential Cause | Suggested Solution |
| Loss of biological activity in my assay over time. | Compound degradation in the assay medium. | 1. Prepare fresh solutions of the compound immediately before each experiment.2. Perform a time-course experiment to assess the stability of the compound in your specific assay buffer.3. Analyze the compound solution by HPLC before and after the assay to check for degradation peaks.4. If degradation is confirmed, consider using a more stable analog or adding antioxidants (if compatible with the assay). |
| Appearance of unexpected peaks in my HPLC chromatogram. | The compound is degrading under the analytical conditions or during storage. | 1. Review your sample preparation and storage procedures. Ensure samples are protected from light and stored at an appropriate temperature.2. Evaluate the stability of the compound in the mobile phase. If necessary, adjust the mobile phase composition or pH.3. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them. |
| Precipitation of the compound from the solution. | Poor solubility or compound degradation leading to less soluble products. | 1. Re-evaluate the solubility of your compound in the chosen solvent system.2. Consider using a co-solvent or a different formulation approach to improve solubility.3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Color change observed in the stock solution. | This is often an indication of photodegradation or oxidation. | 1. Immediately discard the solution.2. Prepare a fresh solution using high-purity solvent and store it protected from light.3. If the problem persists, consider degassing the solvent before use to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with a control sample (stored under normal conditions), by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent peak and all degradation peaks.
-
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathways
References
Technical Support Center: Enhancing the Solubility of 2-Arylbenzothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2-arylbenzothiazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do 2-arylbenzothiazole compounds typically exhibit low aqueous solubility?
A1: The low aqueous solubility of 2-arylbenzothiazoles is a consequence of their chemical structure. These compounds feature a rigid, aromatic benzothiazole core, which is lipophilic (hydrophobic).[1][2] Strong intermolecular forces in the solid state favor a crystalline structure that is difficult to disrupt with water, leading to poor solubility in the aqueous buffers used for most biological assays.[3] This is a common challenge, with estimates suggesting that up to 90% of new chemical entities in drug development pipelines are poorly soluble.[3][4]
Q2: What is the recommended first step to solubilize a 2-arylbenzothiazole for an in vitro assay?
A2: The most direct and common first step is to prepare a high-concentration stock solution in a suitable organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for this purpose due to its powerful solubilizing ability and compatibility with most cell-based assays at low final concentrations.[2][3] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can impact compound solubility and stability.[3]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent at a specific temperature.[6] The shake-flask method is the gold standard for its determination but is time-consuming.[7] Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic stock to an aqueous buffer.[6] This method is faster, uses less compound, and is often more relevant for early drug discovery and high-throughput screening as it mimics how compounds are typically prepared for assays.[6][8] For initial screening, kinetic solubility data is often sufficient.
Q4: How can low solubility affect my experimental results?
A4: Poor solubility can severely compromise the quality and reliability of your data. It can lead to underestimated biological activity, reduced hit rates in high-throughput screening (HTS), poor data reproducibility, and inaccurate structure-activity relationships (SAR).[9] If the compound precipitates in the assay medium, the actual concentration exposed to the biological target is unknown and lower than intended, leading to false-negative results or incorrect potency measurements.[9]
Troubleshooting Guide
Q5: My compound precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?
A5: This common issue is known as "precipitation upon dilution" and occurs when the rapid change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to crash out of solution.[3][10]
Troubleshooting Steps:
-
Verify Concentration Limits: Ensure the final concentration of your compound does not exceed its aqueous solubility limit. You may need to perform a kinetic solubility test in your specific assay medium.[2]
-
Optimize Dilution Protocol: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer. Use a serial or stepwise dilution method (see Protocol 2) to lessen the polarity shock.[3][11]
-
Check Final DMSO Concentration: Keep the final DMSO concentration as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity.[5][11] However, sometimes a slightly higher, non-toxic concentration may be needed to maintain solubility.[12]
-
Pre-warm the Buffer: Adding the DMSO stock to a buffer pre-warmed to 37°C can sometimes help keep the compound in solution.[12][13]
-
Vortex During Addition: Add the compound stock dropwise to the assay buffer while vortexing or stirring vigorously to promote rapid mixing and dispersion.[11]
Visual Workflow: Troubleshooting Precipitation
Caption: A flowchart to diagnose and solve compound precipitation issues.
Q6: I've tried optimizing my dilution protocol, but solubility is still too low. What advanced strategies can I use?
A6: If co-solvents alone are insufficient, you can employ formulation strategies using excipients. These should always be tested with vehicle controls to ensure they do not interfere with the assay.
-
pH Adjustment: For ionizable compounds, adjusting the buffer pH can significantly improve solubility.[11] Basic compounds become more soluble at a lower pH, while acidic compounds are more soluble at a higher pH.[6][11] Ensure the final pH is compatible with your biological system.
-
Surfactants (Micellar Solubilization): Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][11]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from water.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[3]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective.[4][15] These include self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous media.[16]
Visual Diagram: Mechanism of Micellar Solubilization
Caption: Surfactant molecules forming a micelle to solubilize a hydrophobic compound.
Data Summary Tables
Table 1: Recommended Co-solvents and Final Assay Concentrations
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration (v/v) | Considerations |
| DMSO | 10–30 mM | < 0.5% | Can induce cellular stress or differentiation at higher concentrations.[5][7] |
| Ethanol | 10–30 mM | < 0.5% | Can affect membrane proteins and cellular metabolism.[5] |
| PEG 400 | Varies | 0.1% - 2% | Generally well-tolerated by cells.[12] |
Table 2: Common Excipients for Advanced Solubilization
| Excipient Class | Example | Typical Final Concentration | Mechanism of Action |
| Surfactant | Tween® 20 / Tween® 80 | 0.01% - 0.1% (v/v) | Forms micelles to encapsulate the compound.[3][4] |
| Surfactant | Pluronic® F-68 | ~0.1% (w/v) | Forms micelles to encapsulate the compound.[3] |
| Cyclodextrin | HP-β-CD | Varies (e.g., 1-10 mM) | Forms an inclusion complex with the compound.[3] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution.
-
Weigh Compound: Accurately weigh the desired amount of the 2-arylbenzothiazole powder in a sterile, conical microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target 10 mM concentration.[5]
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particles should be obtained.[5][10]
-
Aid Dissolution (If Necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used.[2][13]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C, protected from light.[2][10]
Protocol 2: Recommended Serial Dilution Method for Cell-Based Assays
This method minimizes precipitation by avoiding a large, sudden polarity change.
-
Prepare Intermediate Dilution: Create an intermediate dilution of your high-concentration DMSO stock (e.g., 10 mM) into 100% DMSO. For example, dilute it 1:10 to create a 1 mM intermediate stock.[2]
-
Second Intermediate Dilution: Perform a second dilution by adding a small volume of the 1 mM DMSO stock into pre-warmed (37°C) cell culture medium or assay buffer.[3] This creates a solution with a higher compound concentration than the final assay concentration but a lower DMSO percentage.
-
Final Dilution: Add this second intermediate solution to the final assay plate or tube containing the bulk of the assay medium to reach the desired final compound concentration.
-
Mix Thoroughly: Gently mix the final solution to ensure homogeneity before adding cells or initiating the assay.
Protocol 3: Shake-Flask Method for Thermodynamic Solubility
This is the benchmark method for determining equilibrium solubility.[7]
-
Preparation: Add an excess amount of the 2-arylbenzothiazole compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Excess solid should be clearly visible.[1][7]
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifuging the sample at high speed to pellet the solid.[1][7]
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. For very low solubility compounds, filtering the supernatant through a 0.22 µm filter is recommended to remove any remaining microparticles.[12] Be aware of potential compound adsorption to the filter.[8]
-
Analysis: Determine the compound's concentration in the saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, after appropriate dilution.[1]
Signaling Pathway Context
2-Arylbenzothiazoles are widely investigated as potent anticancer agents.[17] Their biological activity often involves inducing apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a simplified, hypothetical signaling pathway where a 2-arylbenzothiazole derivative could act.
Caption: Hypothetical pathway of apoptosis induction by a 2-arylbenzothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 15. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. mdpi.com [mdpi.com]
Identification and characterization of byproducts in benzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzothiazole synthesis. The focus is on the identification, characterization, and mitigation of common byproducts encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during benzothiazole synthesis, offering potential causes and solutions.
Issue 1: Presence of a Significant Amount of 2,3-Dihydrobenzothiazole (Benzothiazoline) in the Final Product
-
Question: My reaction between 2-aminothiophenol and an aldehyde is yielding a substantial amount of 2,3-dihydrobenzothiazole (benzothiazoline) alongside my desired benzothiazole. How can I increase the conversion to the final product?
-
Answer: The formation of the benzothiazoline intermediate is a normal step in the condensation reaction. Its presence in the final product indicates incomplete oxidation. The final step of the synthesis is an oxidative dehydrogenation of the cyclized benzothiazoline intermediate. If there is an insufficient amount of oxidant or the reaction is performed under non-oxidizing conditions, the benzothiazoline intermediate will accumulate.
Troubleshooting Steps:
-
Introduce an Oxidant: Many modern synthesis protocols utilize an oxidant in the reaction medium to ensure complete conversion.
-
Air/DMSO System: Running the reaction in Dimethyl Sulfoxide (DMSO) open to the atmosphere can be sufficient for the oxidation of the intermediate to the final product.
-
Hydrogen Peroxide (H₂O₂): A mixture of H₂O₂/HCl in ethanol is an effective catalytic system that promotes both the condensation and subsequent oxidation. A study by Guo and co-authors found that a 1:1:6:3 ratio of 2-aminothiophenol/aromatic aldehyde/H₂O₂/HCl in ethanol at room temperature for one hour resulted in excellent yields of the desired benzothiazoles.
-
Sodium Hydrosulfite (Na₂S₂O₄): This catalyst can be employed to enhance the oxidation of the intermediate, driving the reaction towards the formation of the benzothiazole.
-
-
Post-Synthesis Oxidation: If the benzothiazoline has already been isolated, it can be oxidized in a subsequent step using an oxidizing agent such as Pyridinium Chlorochromate (PCC) on silica gel.
-
Catalyst Selection: Opt for a catalyst that also facilitates oxidation. Many "green" catalysts and reagents are designed to produce the fully aromatized benzothiazole directly, often utilizing ambient oxygen as the terminal oxidant.
-
Issue 2: Formation of Dark, Insoluble Polymeric or Dimeric Byproducts
-
Question: My reaction mixture is turning dark, and I am observing the formation of insoluble, tar-like materials. What is causing this and how can I prevent it?
-
Answer: The formation of dark, insoluble materials often points to the polymerization or dimerization of the 2-aminothiophenol starting material. This is a common issue as 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of 2-aminothiophenol | Exposure of 2-aminothiophenol to air (oxygen) can cause it to oxidize, forming a disulfide dimer which can further react to form polymeric byproducts. To mitigate this, use freshly purified 2-aminothiophenol (by distillation or recrystallization) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Harsh Reaction Conditions | High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization. It is advisable to control the reaction temperature, avoiding excessive heat. Stepwise heating or running the reaction at a lower temperature for a longer duration can sometimes minimize byproduct formation. |
| Reaction Pathway Competition | The reaction conditions may favor an intermolecular reaction pathway over the desired intramolecular cyclization, leading to dimerization. To address this, consider the slow addition of one of the reactants to the reaction mixture to maintain a low concentration of reactive intermediates. |
Issue 3: Presence of Sulfonated or Halogenated Byproducts
-
Question: My analysis indicates the presence of sulfonated or halogenated derivatives of my target benzothiazole. How are these being formed and what can I do to avoid them?
-
Answer: The formation of these byproducts is directly related to the reagents and conditions used in your synthesis.
-
Sulfonated Benzothiazoles: These byproducts can form when using sulfuric acid at elevated temperatures. To prevent their formation, it is crucial to maintain the reaction temperature within the optimal range and avoid excessive heating.
-
Halogenated Benzothiazoles: If you are using bromine or chlorine as an oxidizing agent, halogenation of the aromatic ring can occur as a side reaction. Consider using a milder, non-halogenating oxidizing agent if this is a significant issue.
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my benzothiazole synthesis to minimize byproduct formation?
A1: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction. By spotting the reaction mixture on a TLC plate at different time intervals, you can visualize the consumption of starting materials and the formation of the product and any byproducts. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products from over-reaction. A typical mobile phase for the TLC of benzothiazole derivatives is a mixture of ethyl acetate and n-hexane.
Q2: What are the best practices for purifying my crude benzothiazole product to remove byproducts?
A2: The choice of purification method will depend on the nature of the impurities.
-
Recrystallization: This is a common and effective method for removing minor impurities. Ethanol is often a suitable solvent for recrystallizing benzothiazole derivatives.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A gradient of ethyl acetate in hexane is a common eluent system.
-
Purification via Hydrochloride Salt: If the free base is impure, converting it to its hydrochloride salt can facilitate purification by recrystallization, which can be particularly effective at removing colored impurities. The free base can then be regenerated if needed.
Q3: Can the choice of solvent affect byproduct formation?
A3: Yes, the solvent can play a crucial role in the reaction outcome. For instance, using DMSO in a reaction open to the air can promote the oxidation of the benzothiazoline intermediate to the desired benzothiazole. Some modern, "green" chemistry approaches utilize water as a solvent or even solvent-free conditions, which can lead to cleaner reactions and easier product isolation.
Quantitative Data on Byproduct Formation
While specific quantitative data on byproduct formation is often dependent on the exact substrates and reaction conditions used, the following table provides a qualitative and semi-quantitative overview of the effect of different conditions on the formation of common byproducts.
| Byproduct | Reaction Condition | Effect on Byproduct Formation | Expected Product Yield |
| 2,3-Dihydrobenzothiazole (Benzothiazoline) | Absence of an effective oxidant | High levels of benzothiazoline remain in the product mixture. | Low to moderate |
| Presence of an oxidant (e.g., H₂O₂/HCl, air/DMSO) | Significantly reduces or eliminates the benzothiazoline byproduct. | High to excellent | |
| Polymeric/Dimeric Byproducts | Reaction run in the presence of air without inert atmosphere | Increased formation of dark, insoluble byproducts due to oxidation of 2-aminothiophenol. | Decreased |
| Reaction run under an inert atmosphere (N₂ or Ar) | Minimizes the formation of oxidative polymers and dimers. | Improved | |
| High reaction temperatures | Promotes polymerization and other side reactions. | Potentially lower and less pure | |
| Controlled, lower reaction temperatures | Reduces the rate of side reactions, leading to a cleaner product profile. | Generally higher purity |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Benzothiazole and Potential Byproducts
This protocol is adapted from a method for the analysis of benzothiazole hydrochloride and can be used for impurity profiling of a benzothiazole synthesis reaction.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient can be employed for better separation of byproducts. For example:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 250 nm.
-
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture.
-
Dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: General Procedure for GC-MS Analysis of Volatile Byproducts
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is often suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection: 1 µL of the sample solution (in a volatile solvent like dichloromethane or ethyl acetate) in splitless mode.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Workflow for Byproduct Identification.
Caption: Troubleshooting Byproduct Formation.
Technical Support Center: Purification of 2-(4-Bromophenyl)benzothiazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude 2-(4-Bromophenyl)benzothiazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via column chromatography and recrystallization.
Issue 1: Low yield after column chromatography.
-
Question: I performed column chromatography to purify my crude this compound, but the final yield is very low. What could be the cause?
-
Answer: Low recovery after column chromatography can stem from several factors. Firstly, ensure that the issue isn't with the reaction itself; incorrect molar quantities of reactants can lead to poor initial yield, which purification cannot fix.[1] If the reaction yield is acceptable, consider the following during your chromatography process:
-
Improper Solvent System: The polarity of your eluent might be too high, causing your compound to elute too quickly with impurities, or too low, leading to incomplete elution from the column. It is crucial to first run Thin Layer Chromatography (TLC) with different mobile phase systems to identify the optimal solvent ratio for good separation.[1]
-
Column Overloading: Exceeding the capacity of your silica gel can result in poor separation and loss of product.
-
Product Streaking/Tailing: This can occur if the crude product is not properly dried before loading onto the column.[1]
-
Slow Gradient Change: When running a gradient elution, changing the solvent polarity too slowly might unnecessarily lengthen the process and broaden elution bands, potentially leading to product loss in mixed fractions.[1]
-
Issue 2: The purified compound is still impure after column chromatography.
-
Question: I've purified my product using column chromatography, but analytical tests (GC-MS, NMR) show that it is still not pure. How can I improve the purity?
-
Answer: If impurities persist after column chromatography, consider these points:
-
Co-eluting Impurities: Some byproducts may have similar polarity to your desired compound, making separation by chromatography challenging. In this case, a secondary purification step like recrystallization is often effective.[2]
-
TLC Analysis: Meticulous TLC analysis with various solvent systems before scaling up to a column is critical for achieving good resolution between your product and impurities.[1]
-
Column Packing and Dimensions: An improperly packed column can lead to channeling and poor separation. The dimensions of the column (length-to-diameter ratio) should also be appropriate for the amount of sample being purified.
-
Issue 3: The compound "oils out" during recrystallization.
-
Question: I'm trying to recrystallize my this compound, but it's separating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" happens when the solute comes out of the solution as a liquid.[3] This can be due to several reasons:
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
-
High Impurity Levels: A high concentration of impurities can lower the melting point of the mixture, favoring oil formation.[3] If your crude material is very impure, consider a preliminary purification by column chromatography.[3]
-
Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your compound, or the compound's solubility in the chosen solvent is too high.[3] You may need to select a different solvent or use a two-solvent system.[3]
-
Issue 4: No crystals are forming during recrystallization.
-
Question: My solution has cooled, but no crystals have formed. How can I induce crystallization?
-
Answer: If crystals do not form readily, the solution may be supersaturated or too dilute.[3] Try the following techniques:
-
Scratching the Flask: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[3] The small scratches on the glass can provide a surface for nucleation.
-
Seeding: Add a tiny crystal of the pure compound to the solution.[3] This "seed" crystal will act as a template for further crystal growth.
-
Reducing Solvent Volume: If you used too much solvent, the solution might not be saturated enough for crystals to form.[3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of this compound?
A1: Based on literature for similar compounds, a non-polar/polar solvent mixture is typically used. Good starting points for TLC analysis and subsequent column chromatography include gradients of hexane/ethyl acetate or toluene/ethyl acetate.[2][4] For example, a 50:1 toluene/ethyl acetate mixture has been successfully used.[4]
Q2: What is a suitable solvent for recrystallizing this compound?
A2: Ethanol is a commonly used and often effective solvent for the recrystallization of benzothiazole derivatives.[3] A mixture of ethanol and water can also be effective for inducing crystallization.[2] It is always recommended to perform small-scale solubility tests with different solvents to find the optimal one for your specific sample. The ideal solvent will dissolve the compound when hot but not when cold.[3]
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity.[5][6] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any remaining impurities.[5][7]
Q4: My purified product is still colored. How can I decolorize it?
A4: If your product remains colored after purification, you can try adding a small amount of activated charcoal to the hot solution during recrystallization, before the filtration step.[3] The charcoal will adsorb the colored impurities.[3] Use a minimal amount, as it can also adsorb some of your product.[3] You will then need to perform a hot gravity filtration to remove the charcoal.[3]
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Solvent System (v/v) | Notes |
| Thin Layer Chromatography (TLC) | Hexane / Ethyl Acetate | Start with a range of ratios (e.g., 9:1, 4:1, 1:1) to find optimal separation. |
| Toluene / Ethyl Acetate | Another effective system to test for optimal resolution.[4] | |
| Column Chromatography | Hexane / Ethyl Acetate Gradient | Start with a low polarity mixture and gradually increase the proportion of ethyl acetate.[2] |
| Toluene / Ethyl Acetate (50:1) | A specific ratio reported for successful purification.[4] |
Table 2: Potential Solvents for Recrystallization
| Solvent | Rationale |
| Ethanol | Commonly used for benzothiazole derivatives.[3] |
| Ethanol / Water | The addition of water as an anti-solvent can help to induce crystallization.[2] |
| Isopropanol | An alternative alcohol to test. |
| Acetone | May be suitable, but its lower boiling point should be considered. |
| Ethyl Acetate | Another option to test for suitable solubility characteristics. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: First, determine the optimal eluent system by running TLC plates with your crude material in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). The ideal system will show good separation between the product spot and any impurity spots.
-
Column Preparation: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with your chosen eluent.
-
Slurry Packing: In a separate beaker, mix silica gel with the eluent to form a slurry. Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (or the eluent). Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of your crude product in different solvents. The ideal solvent should dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[3] Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[3] Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature.[3] Subsequently, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
Validation of 2-(4-Bromophenyl)benzothiazole Derivatives as PET Tracers for Amyloid-β Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(4-Bromophenyl)benzothiazole derivatives as potential Positron Emission Tomography (PET) tracers for imaging amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The performance of these novel tracers is objectively compared with established, clinically used Aβ PET tracers, supported by experimental data from various preclinical studies.
Performance Comparison of Aβ PET Tracers
The development of effective PET tracers for Aβ imaging hinges on several key parameters: high binding affinity to Aβ plaques, optimal lipophilicity for blood-brain barrier penetration, and favorable in vivo pharmacokinetics, including rapid brain uptake and washout from non-target tissues. This section presents a quantitative comparison of this compound derivatives and other leading Aβ PET tracers.
Table 1: In Vitro Binding Affinity for Amyloid-β Fibrils
| Tracer | Chemical Structure | Binding Affinity (Ki in nM) | Notes |
| This compound Derivatives & Analogues | |||
| 2-(4'-[¹⁸F]Fluorophenyl)-1,3-benzothiazole | Structurally similar to the bromo- derivative | 9.0 | An ¹⁸F-labeled analogue showing high affinity. |
| [¹¹C]6-OH-BTA-1 (analogue) | 2-(4'-methylaminophenyl)-6-hydroxybenzothiazole | 1.4 (to AD brain homogenates) | A well-studied benzothiazole derivative, also known as [¹¹C]PIB.[1] |
| 2-(3′-iodo-4′-aminophenyl)-6-hydroxybenzothiazole | An iodinated analogue for SPECT imaging | 11 | Demonstrates that halogen substitution is viable for high-affinity binding.[2] |
| Established PET Tracers | |||
| [¹¹C]PiB (Pittsburgh Compound B) | 1.4 - 5.8 | The "gold standard" for Aβ PET imaging research.[1][3][4] | |
| [¹⁸F]Florbetapir (Amyvid®) | 3.1 (Kd) | FDA-approved for clinical use. | |
| [¹⁸F]Flutemetamol (Vizamyl®) | 0.6 (Kd) | An ¹⁸F-labeled analogue of PiB. | |
| [¹⁸F]Florbetaben (Neuraceq®) | 5.3 | FDA-approved for clinical use. |
Table 2: Lipophilicity and In Vivo Brain Uptake
| Tracer | Lipophilicity (logP) | Brain Uptake (%ID/g at 2 min post-injection in mice) | Brain Washout | Notes |
| This compound Derivatives & Analogues | ||||
| 2-(4'-[¹⁸F]Fluorophenyl)-1,3-benzothiazole | Not explicitly stated, but expected to be in the optimal range (1-3) | 3.20 | Fast washout (0.21 %ID/g at 60 min) | High initial brain uptake and rapid clearance from a healthy brain are desirable properties. |
| [¹¹C]6-OH-BTA-1 (analogue) | 2.5 | High | Rapid | The optimal lipophilicity contributes to its excellent brain penetration and washout.[1] |
| 2-(3′-iodo-4′-aminophenyl)-6-hydroxybenzothiazole | Not explicitly stated | 6.43 | Good clearance (0.40 %ID/g at 30 min) | Demonstrates good blood-brain barrier penetration.[2] |
| Established PET Tracers | ||||
| [¹¹C]PiB | 2.5 | ~6-7 | Rapid | Sets the benchmark for brain kinetics.[1] |
| [¹⁸F]Florbetapir | 2.8 | ~6 | Rapid | Widely used in clinical settings. |
| [¹⁸F]Flutemetamol | 2.1 | ~5-6 | Slower than PiB | Slower washout from white matter. |
| [¹⁸F]Florbetaben | 2.8 | ~6 | Rapid | Favorable pharmacokinetic profile for clinical imaging. |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of PET tracers. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives and other amyloid imaging agents.
In Vitro Binding Assay
This assay determines the binding affinity of a novel compound to Aβ fibrils.
-
Preparation of Aβ Fibrils: Synthetic Aβ₁₋₄₂ peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and incubated at 37°C with gentle agitation for several days to induce fibril formation. The formation of fibrils is often confirmed by thioflavin T fluorescence assay or electron microscopy.
-
Competitive Binding Assay: A constant concentration of a radiolabeled ligand with known high affinity for Aβ fibrils (e.g., [³H]PiB) and a fixed amount of pre-formed Aβ fibrils are incubated with increasing concentrations of the unlabeled test compound (the "competitor").[5]
-
Incubation and Separation: The mixture is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours). The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
In Vivo Biodistribution in Mice
This study assesses the ability of a radiolabeled tracer to cross the blood-brain barrier and its distribution in and clearance from various organs.
-
Animal Model: Normal, healthy mice (e.g., CD-1 or BALB/c) are typically used for initial biodistribution studies.
-
Radiotracer Administration: A known amount of the radiolabeled tracer is injected intravenously (i.v.) into the tail vein of the mice.
-
Time Points: Groups of mice are euthanized at various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes).
-
Organ Harvesting and Measurement: The brain, blood, liver, kidneys, and other organs of interest are rapidly dissected, weighed, and the radioactivity in each organ is measured using a gamma counter.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point. This provides a quantitative measure of the tracer's uptake and clearance.[6]
PET Imaging in Non-Human Primates
PET imaging in non-human primates provides valuable information on the tracer's pharmacokinetic profile in a species more closely related to humans.
-
Animal Model: Anesthetized non-human primates, such as rhesus monkeys or baboons, are used.
-
Radiotracer Injection and PET Scan: The radiolabeled tracer is injected intravenously as a bolus, and dynamic PET scanning is performed for a duration of 90-120 minutes.[7]
-
Arterial Blood Sampling: In some studies, arterial blood samples are taken throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites, which allows for more complex kinetic modeling.
-
Image Analysis: Time-activity curves (TACs) are generated for different brain regions of interest. These curves show the uptake and washout of the tracer over time. The standardized uptake value (SUV) is often calculated to semi-quantitatively assess tracer uptake.[7]
Visualizations
The following diagrams illustrate key concepts and workflows in the validation of this compound derivatives as Aβ PET tracers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro binding of [³H]PIB to human amyloid deposits of different types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary PET Imaging of Microtubule-Based PET Radioligand [11C]MPC-6827 in a Nonhuman Primate Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-(4-Bromophenyl)benzothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 2-(4-Bromophenyl)benzothiazole derivatives in animal models, with a focus on their anticancer properties. While direct in vivo data for the parent compound, this compound, is limited in the reviewed literature, significant findings for closely related analogs, particularly halogenated 2-(4-aminophenyl)benzothiazoles, offer valuable insights into the potential of this chemical scaffold. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy in Cancer Models
The primary therapeutic application investigated for 2-arylbenzothiazole derivatives, including those with a bromophenyl substitution, is oncology. In vivo studies have demonstrated the potent and selective antitumor activity of these compounds, particularly against breast, ovarian, and glioma cell lines.
One key analog, 2-(4-amino-3-bromophenyl)benzothiazole , has been evaluated in a murine model of ovarian cancer, demonstrating significant growth inhibition.[1] This highlights the potential of the bromo-substituted phenyl ring in conferring antitumor activity. The broader class of 2-(4-aminophenyl)benzothiazoles has shown efficacy in various xenograft models, including those for breast cancer and glioma.[2][3]
The following table summarizes the in vivo efficacy data for a representative this compound derivative.
Table 1: In Vivo Efficacy of 2-(4-amino-3-bromophenyl)benzothiazole in an Ovarian Cancer Model
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| 2-(4-amino-3-bromophenyl)benzothiazole | Mice with i.p. implanted hollow fibres | OVCAR-3 (Ovarian) | 150 mg/kg, intraperitoneal | Cell Growth Inhibition | > 50% | [1] |
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below is a representative protocol for an in vivo efficacy study using a hollow fibre assay, a method employed for evaluating compounds like 2-(4-amino-3-bromophenyl)benzothiazole.[1]
Hollow Fibre Assay for In Vivo Drug Screening
This assay provides an efficient method for preliminary in vivo evaluation of potential anticancer agents.
1. Cell Culture and Hollow Fibre Preparation:
- Human cancer cells (e.g., OVCAR-3 ovarian carcinoma) are cultured under standard conditions.
- Cells are harvested, counted, and suspended in a suitable medium containing 20% fetal bovine serum.
- Polyvinylidene fluoride (PVDF) hollow fibres (500 kDa molecular weight cutoff, 1 mm internal diameter) are prepared by flushing with saline.
- The cell suspension is injected into the hollow fibres, which are then heat-sealed at defined intervals and cut to create individual fibre "implants" of a specific length (e.g., 1-2 cm).
- The sealed fibres are incubated overnight in culture medium to allow cells to acclimate.
2. Animal Implantation:
- Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
- The prepared hollow fibres are implanted into the mice, typically either intraperitoneally (i.p.) or subcutaneously (s.c.). A set of fibres is collected at this stage to determine the initial viable cell mass (the "time zero" measurement).
3. Drug Administration:
- The test compound, such as 2-(4-amino-3-bromophenyl)benzothiazole, is formulated in a suitable vehicle.
- The compound is administered to the mice according to a predefined schedule and route (e.g., intraperitoneally daily for a set number of days).[1] A control group of mice receives the vehicle only.
4. Fibre Retrieval and Efficacy Assessment:
- At the end of the treatment period, the mice are euthanized, and the hollow fibres are retrieved.
- The viable cell mass within the fibres is determined using a stable endpoint assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
- The percent net growth of cells in the treated and control groups is calculated relative to the "time zero" measurement.
- The percentage of growth inhibition is then determined by comparing the net growth in the treated group to the net growth in the control group. A growth inhibition of 50% or more is typically considered significant activity.
Signaling Pathways and Mechanism of Action
Research into the anticancer mechanism of 2-arylbenzothiazoles suggests that they modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. While the precise targets can vary between derivatives, a common theme is the downregulation of survival signals and the induction of programmed cell death in sensitive cancer cells.
Studies on various benzothiazole derivatives have implicated the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] Downregulation of EGFR activity can lead to the suppression of downstream pro-survival pathways, including:
-
JAK/STAT Pathway: Involved in cell proliferation and differentiation.
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
-
ERK/MAPK Pathway: Plays a crucial role in cell division and survival.
The induction of apoptosis is a key outcome of treatment with these compounds. This is often associated with an increase in the expression of pro-apoptotic proteins like Bax and a disruption of the mitochondrial membrane potential.[4]
References
- 1. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Bromophenyl)benzothiazole-Based Probes in Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of fluorescent probes based on the 2-phenylbenzothiazole scaffold, with a focus on derivatives analogous to 2-(4-Bromophenyl)benzothiazole. The information presented herein is intended to assist researchers in selecting appropriate probes for their specific applications, whether for detecting multiple amyloidogenic protein aggregates or for highly selective targeting of other biological molecules. The data and protocols are compiled from various studies to offer a comprehensive overview of the performance of this class of compounds.
Data Presentation: Cross-Reactivity and Selectivity of 2-Phenylbenzothiazole Derivatives
The following tables summarize the quantitative data on the binding affinities and fluorescence responses of various 2-phenylbenzothiazole-based probes. While direct cross-reactivity data for the specific this compound structure is limited in the reviewed literature, the data from closely related analogs provide valuable insights into the potential behavior of this class of probes.
Table 1: Cross-Reactivity of Benzothiazole Probes with Amyloid Aggregates
| Probe Name/Structure | Target Analyte 1 | Binding Affinity (Kd) for Analyte 1 | Target Analyte 2 | Binding Affinity (Kd) for Analyte 2 | Fold Increase in Fluorescence (vs. unbound) | Reference |
| PP-BTA-4 | Aβ(1-42) aggregates | 40-148 nM | α-synuclein aggregates | 48-353 nM | Not Specified | [1] |
| RM-28 | Aβ aggregates | 175.69 ± 4.8 nM | α-synuclein aggregates | No binding reported | 7.5-fold (for Aβ) | [2] |
| BTA-1 (2-(4'-Methylaminophenyl)benzothiazole) | Aβ fibrils | 5.8 ± 0.90 nM | Neurofibrillary tangles | No binding reported | Not Specified |
Table 2: Selectivity of Benzothiazole-Based Probes for Other Analytes
| Probe Name | Target Analyte | Key Interferents Tested | Fluorescence Enhancement (vs. interferents) | Limit of Detection (LOD) | Reference |
| BT-BO | Hydrogen Peroxide (H₂O₂) | Various ROS, metal ions, and anions | 17.02-fold higher response for H₂O₂ | Not Specified | [3] |
| ZHJ-X | Cysteine (Cys) | Homocysteine (Hcy), Glutathione (GSH) | High selectivity over Hcy and GSH | 3.8 x 10⁻⁶ M | [4] |
| Aza-acryl | Cysteine (Cys) | Homocysteine (Hcy), Glutathione (GSH) | 11.4x faster reaction than Hcy, 80.7x faster than GSH | 80 nM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel this compound-based probes.
Protocol 1: Synthesis of 2-(4-Arylphenyl)benzothiazoles via Suzuki Coupling
This protocol describes a general method for the synthesis of 2-phenylbenzothiazole derivatives, starting from this compound, via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid/ester (1.2-1.5 equivalents) in the chosen solvent.
-
Add the base (2-3 equivalents) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-arylphenyl)benzothiazole derivative.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid Aggregation and Cross-Reactivity
This assay is used to monitor the kinetics of amyloid fibril formation and can be adapted to assess the cross-reactivity of a probe with different amyloidogenic proteins.[6][7][8]
Materials:
-
Amyloidogenic protein stock solution (e.g., Aβ(1-42), α-synuclein)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Preparation of Reaction Mixtures:
-
In each well of the microplate, prepare the reaction mixture containing the assay buffer, the amyloidogenic protein at the desired concentration (e.g., 10 µM), and the benzothiazole probe being tested at various concentrations.
-
Include control wells:
-
Protein only (to monitor intrinsic fluorescence changes).
-
Probe only (to measure background fluorescence).
-
Protein with ThT (as a positive control for aggregation).
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37 °C in the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the benzothiazole probe being tested. For ThT, excitation is typically around 440-450 nm and emission is around 480-490 nm.[8]
-
Record fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically several hours to days).
-
Incorporate shaking between readings to promote fibril formation if required.
-
-
Data Analysis:
-
Subtract the background fluorescence (probe only) from the experimental readings.
-
Plot the fluorescence intensity versus time to obtain aggregation kinetic curves.
-
To assess cross-reactivity, compare the binding and fluorescence enhancement of the probe in the presence of different amyloidogenic proteins.
-
Protocol 3: Selectivity Assay Against Interfering Analytes
This protocol is designed to evaluate the selectivity of a fluorescent probe for its target analyte in the presence of other potentially interfering species.[4][5]
Materials:
-
Stock solution of the benzothiazole probe in a suitable solvent (e.g., DMSO).
-
Stock solutions of the target analyte and various potential interfering analytes (e.g., other amino acids, reactive oxygen species, metal ions).
-
Assay buffer (e.g., PBS, pH 7.4).
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Prepare a solution of the benzothiazole probe in the assay buffer at a fixed concentration.
-
To separate samples of the probe solution, add a specific concentration of the target analyte and, in other samples, add the same concentration of each potential interfering analyte.
-
For competition experiments, add the interfering analyte first, followed by the target analyte to the probe solution.
-
Incubate the solutions for a predetermined amount of time at a specific temperature.
-
Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for the probe.
-
Compare the fluorescence response of the probe to the target analyte with its response to the interfering species. A highly selective probe will show a significant fluorescence change only in the presence of its target analyte.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of 2-phenylbenzothiazole-based probes.
Caption: Suzuki coupling reaction workflow for the synthesis of 2-(4-arylphenyl)benzothiazole derivatives.
Caption: General experimental workflow for assessing probe cross-reactivity and selectivity.
References
- 1. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent probe for highly selective detection of cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Fluorescence Probe Based on Azamonardine for Detecting and Imaging Cysteine in Cells and Zebrafish with High Selectivity and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-(4-Bromophenyl)benzothiazole
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-(4-Bromophenyl)benzothiazole, a crucial building block in medicinal chemistry and materials science, can be synthesized through various routes. This guide provides an objective, data-driven comparison of the most common and innovative methods for its preparation, offering detailed experimental protocols and performance metrics to inform your selection of the most suitable pathway.
This comparative analysis focuses on three primary synthetic strategies: the classical condensation of 2-aminothiophenol with 4-bromobenzaldehyde, the modern palladium-catalyzed intramolecular C-H functionalization, and a convergent Suzuki cross-coupling approach. Each method is evaluated based on reaction yield, time, temperature, and the nature of catalysts and solvents employed.
At a Glance: Comparative Performance of Synthesis Routes
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Microwave-Assisted Condensation | 2-Aminothiophenol, 4-Bromobenzaldehyde | None | None (Solvent-free) | - (400W) | 3-4 min | 95%[1] |
| Conventional Condensation (Example) | 2-Aminothiophenol, 4-Bromobenzaldehyde | Varies (e.g., L-proline, I₂, metal catalysts) | Varies (e.g., EtOH, DMF, solvent-free) | RT to Reflux | 15 min - 24 h | 70-98%[2] |
| Palladium-Catalyzed C-H Functionalization | N-(Aryl)thiobenzamide | Pd(II) catalyst, Cu(I) co-catalyst | DMF | 120 | 2-6 h | High (General) |
| Suzuki Cross-Coupling | 2-Bromobenzothiazole, 4-Bromophenylboronic acid | PdCl₂, 2-phenylimidazole | DMF | 120 | 17-48 h | 80-95%[1] |
In-Depth Analysis of Synthetic Pathways
Condensation of 2-Aminothiophenol and 4-Bromobenzaldehyde
This is arguably the most direct and widely employed method for the synthesis of 2-arylbenzothiazoles. The reaction involves the condensation of 2-aminothiophenol with an aromatic aldehyde, in this case, 4-bromobenzaldehyde, followed by oxidative cyclization.
2-Aminothiophenol + 4-Bromobenzaldehyde → this compound
The primary variables in this synthesis are the choice of catalyst, solvent, and energy source (conventional heating vs. microwave irradiation).
-
High Atom Economy: This one-pot reaction combines the two main structural components directly.
-
Versatility: A wide range of catalysts, including metal-based, organocatalysts, and even catalyst-free systems under specific conditions, have been successfully employed.[2]
-
Efficiency: Microwave-assisted protocols, in particular, offer remarkably short reaction times and high yields.[1]
A mixture of 2-aminothiophenol (2.1 mmol) and 4-bromobenzaldehyde (2.0 mmol) is placed in a beaker and irradiated in a domestic microwave oven at a power of 400W for 3-4 minutes.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically purified by crystallization. This method has been reported to yield this compound in 95% yield.[1]
Caption: Condensation Pathway.
Palladium-Catalyzed Intramolecular C-H Functionalization/C-S Bond Formation
This contemporary approach involves the cyclization of a pre-formed thiobenzanilide. It represents a powerful strategy for the synthesis of substituted benzothiazoles, often with high regioselectivity.
N-(aryl)-4-bromothiobenzamide → this compound
This method typically requires a palladium catalyst, often in conjunction with a copper co-catalyst and an additive.
-
Good Functional Group Tolerance: This method has been shown to be compatible with a variety of functional groups on both aromatic rings.[3]
-
High Yields: The process generally affords variously substituted benzothiazoles in high yields.[3]
A typical procedure involves heating the thiobenzanilide substrate with a catalytic amount of a palladium(II) salt (e.g., 10 mol%), a copper(I) salt (e.g., 50 mol%), and an additive such as tetrabutylammonium bromide (2 equivalents) in a high-boiling polar solvent like DMF at elevated temperatures (e.g., 120 °C) for several hours.[3]
Caption: Pd-Catalyzed C-H Functionalization.
Suzuki Cross-Coupling Reaction
This convergent synthesis strategy involves the coupling of a pre-formed 2-halobenzothiazole with an appropriate boronic acid. For the synthesis of this compound, this would typically involve the reaction of 2-bromobenzothiazole with 4-bromophenylboronic acid. However, a more common application found in the literature is the synthesis of more complex 2-arylbenzothiazoles starting from this compound.
This compound + Arylboronic Acid → 2-(Aryl-substituted-phenyl)benzothiazole
While this is a reaction of the target molecule, the initial synthesis of this compound is a prerequisite, often achieved through the condensation method described earlier.[1]
-
Convergent Approach: Allows for the late-stage introduction of diversity into the 2-phenyl ring.
-
High Yields: Suzuki couplings are well-established and generally provide high yields of the desired products.[1]
To a solution of this compound (1.37 mmol) and an arylboronic acid (2.06 mmol) in anhydrous DMF (12 mL), potassium carbonate (2.75 mmol), palladium(II) chloride (0.007 mmol), and 2-phenylimidazole (0.014 mmol) are added. The mixture is degassed with argon and stirred at 120 °C for 17-48 hours. After cooling, the mixture is poured into ice-water and extracted. The product is then purified by column chromatography.
Caption: Suzuki Cross-Coupling Pathway.
Conclusion
For the direct and highly efficient synthesis of this compound, the microwave-assisted condensation of 2-aminothiophenol and 4-bromobenzaldehyde stands out as the superior method. It offers an excellent yield (95%) in a remarkably short reaction time (3-4 minutes) and is performed under solvent-free conditions, aligning with the principles of green chemistry.
The palladium-catalyzed C-H functionalization represents a more modern and versatile approach, particularly beneficial when a variety of substituents are desired on the benzothiazole core. However, it requires a pre-synthesized thiobenzanilide and involves more complex catalytic systems.
The Suzuki cross-coupling is a powerful tool for further functionalization of the this compound core, making it a valuable subsequent step for creating libraries of analogues rather than a primary route to the target molecule itself.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired scale, available equipment, and the need for further diversification of the molecule. However, for a rapid, high-yielding, and environmentally friendly synthesis of the title compound, the microwave-assisted condensation is the recommended pathway.
References
A Comparative Guide to Analytical Methods for the Quantification of 2-(4-Bromophenyl)benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical techniques for the quantification of 2-(4-Bromophenyl)benzothiazole, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the validation parameters and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights to aid in method selection and implementation.
The validation of an analytical method establishes through documented evidence that the procedure is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]
Comparative Analysis of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of the impurities. While specific validated methods for this compound are not extensively published, the following comparison is based on the typical performance of these methods for similar aromatic and heterocyclic compounds.
Table 1: Comparison of HPLC, GC-MS, and UV-Vis Spectrophotometry for the Quantification of this compound
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Specificity | High (Excellent separation from impurities) | Very High (Mass selective detection) | Low (Prone to interference from absorbing species) |
| Linearity (R²) | ≥ 0.999[6] | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98-102%[7] | 95-105% | 90-110% |
| Precision (% RSD) | ≤ 2%[1][7] | ≤ 5% | ≤ 10% |
| Limit of Detection (LOD) | Low (ng/mL)[6] | Very Low (pg/mL)[8] | High (µg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL)[6] | Very Low (pg/mL) | High (µg/mL) |
| Typical Range | 0.1 - 100 µg/mL | 0.05 - 5.0 µg/mL[9] | 1 - 50 µg/mL |
| Robustness | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are representative examples for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quality control of this compound in bulk drug and formulation samples.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover the linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
-
Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo sample, and a sample spiked with known impurities to demonstrate no interference at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[6]
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument. The RSD should be ≤ 2%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it ideal for trace analysis and impurity profiling.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 50-400.
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like dichloromethane. Prepare working standards by dilution.
-
Sample Preparation: Dissolve the sample in the solvent and filter if necessary.
-
Validation Procedure: Follow a similar procedure to the HPLC method, with adjusted acceptance criteria as noted in Table 1. Linearity is typically established over a range like 0.050 to 5.0 µg/ml.[9]
UV-Vis Spectrophotometry Method
This method is simple and rapid but less specific. It is suitable for the analysis of pure samples or simple formulations with no interfering excipients.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A suitable solvent in which the compound is soluble and stable (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound between 200-400 nm.
-
Standard Preparation: Prepare a stock solution and a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the calibration curve.
-
Validation Procedure:
-
Specificity: The absorption spectrum of the sample should be compared with that of the standard to check for interference.
-
Linearity: Measure the absorbance of the calibration standards and plot absorbance versus concentration.
-
Accuracy and Precision: Determined similarly to the HPLC method, with wider acceptance criteria.
-
Visualizations
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical flow of the validation process for the HPLC method.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. youtube.com [youtube.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 7. seejph.com [seejph.com]
- 8. Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 2-(3-methyl-4-aminophenyl)-benzothiazole (NSC 674495) in plasma by gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 2-(4-Bromophenyl)benzothiazole Derivatives for Aβ Plaques: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding specificity of 2-(4-Bromophenyl)benzothiazole derivatives for amyloid-beta (Aβ) plaques. The information is supported by experimental data from various studies and includes detailed methodologies for key experiments.
The development of diagnostic and therapeutic agents targeting Aβ plaques, a hallmark of Alzheimer's disease, requires compounds with high affinity and, crucially, high specificity. The 2-phenylbenzothiazole scaffold has emerged as a promising chemotype for Aβ plaque imaging agents. This guide focuses on derivatives featuring a 4-bromophenyl substituent, evaluating their binding profile against Aβ plaques and other key protein aggregates implicated in neurodegenerative diseases, namely tau tangles and α-synuclein fibrils.
Comparative Binding Affinity
The specificity of a ligand is determined by its relative binding affinity for its intended target versus off-target molecules. For Aβ plaque imaging agents, high affinity for Aβ plaques and low affinity for other protein aggregates like tau and α-synuclein are desired. The following table summarizes the binding affinities (in terms of dissociation constant, Kd, or inhibition constant, Ki) of various 2-phenylbenzothiazole derivatives for these targets. It is important to note that the data presented is for structurally related compounds, as direct comparative studies on a single this compound derivative against all three targets are limited.
| Compound | Target Protein | Binding Affinity (Kd or Ki, nM) | Reference(s) |
| Push-Pull Benzothiazole (PP-BTA) Derivatives | Aβ (1-42) aggregates | 40 - 148 | [1] |
| α-synuclein aggregates | 48 - 353 | [1] | |
| 2-(4'-Methylaminophenyl)benzothiazole (BTA-1) | Aβ fibrils (AD brain) | 5.8 | [2] |
| Neurofibrillary Tangles (Tau) | No significant binding at nM concentrations | [2] | |
| Fluorinated 2-(4'-aminophenyl)benzothiazole derivatives | Aβ fibrils | 3.8 - 10.0 | [3] |
| 1-(4-Bromophenyl)-3-(4-methoxybenzo[d]thiazol-2-yl)urea | α-synuclein aggregates | High activity (qualitative) | [4] |
| Tau aggregates | Inhibition of aggregation observed | [4] |
Analysis: The data suggests that while some benzothiazole derivatives can bind to both Aβ and α-synuclein aggregates with comparable affinities, others, like BTA-1, demonstrate high selectivity for Aβ plaques over tau tangles. The presence and nature of substituents on the phenyl and benzothiazole rings play a crucial role in determining both affinity and specificity. The high activity of a brominated derivative against α-synuclein aggregates suggests that the 4-bromo substitution may influence binding to this off-target protein.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the binding specificity of this compound derivatives.
In Vitro Thioflavin T (ThT) Fluorescence Assay for Aggregation
This assay is used to monitor the aggregation of proteins like Aβ, tau, and α-synuclein and to assess the inhibitory potential of test compounds.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Protein of interest (Aβ, tau, or α-synuclein) monomer solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
Prepare solutions of the protein monomer in the assay buffer.
-
In the wells of the microplate, add the test compound at various concentrations. Include a vehicle control.
-
Add the protein monomer solution to each well to initiate aggregation.
-
Add the ThT working solution to each well.
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
An increase in fluorescence intensity over time indicates protein aggregation. The effect of the test compound is determined by comparing the fluorescence in its presence to the vehicle control.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a target by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the target.
Materials:
-
Radiolabeled benzothiazole derivative (e.g., [3H]BTA-1)
-
Unlabeled this compound derivative (test compound)
-
Brain homogenates from Alzheimer's disease patients (containing Aβ plaques) or control subjects
-
Assay buffer (e.g., PBS, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare brain homogenates in the assay buffer.
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound to the tubes. Include a tube with no test compound (total binding) and a tube with a high concentration of a known potent binder to determine non-specific binding.
-
Add the brain homogenate to each tube.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is then analyzed to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki can be calculated.
In Vitro Autoradiography
This technique is used to visualize the binding of a radiolabeled ligand to its target in tissue sections.
Materials:
-
Radiolabeled this compound derivative
-
Cryostat-sectioned brain tissue from Alzheimer's disease patients or transgenic mouse models and control subjects
-
Incubation buffer
-
Washing buffer
-
Phosphor imaging plates or autoradiography film
-
Imaging system
Procedure:
-
Mount the brain tissue sections onto microscope slides.
-
Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.
-
Incubate the slides with a solution containing the radiolabeled ligand. To determine non-specific binding, incubate adjacent sections with the radiolabeled ligand plus an excess of the unlabeled compound.
-
Wash the slides in buffer to remove unbound radioligand.
-
Dry the slides.
-
Appose the slides to a phosphor imaging plate or autoradiography film.
-
After an appropriate exposure time, scan the imaging plate or develop the film to visualize the distribution and density of the radioligand binding.
-
The signal intensity in different brain regions can be quantified and compared between AD and control tissues to assess the specificity of the ligand for Aβ plaques.
Visualizations
Experimental Workflow for Specificity Evaluation
Caption: Logical workflow for evaluating the specificity of this compound derivatives.
Generalized Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Step-by-step workflow for a competitive radioligand binding assay.
References
- 1. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Labeled 6-amino-2-(4’-fluorophenyl)-1,3-benzothiazole and other derivatives - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Bromophenyl)benzothiazole: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring both personal and environmental safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-Bromophenyl)benzothiazole, a compound that requires careful management due to its potential hazards. Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile and Safety Precautions
This compound is classified with several primary hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves.
-
Eye Protection: Use tight-sealing safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.
Quantitative Hazard Classification
The following table summarizes the GHS hazard classifications for this compound.
| Hazard Category | Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335 |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 4 | H413 |
Data sourced from multiple safety data sheets.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection:
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips, gloves), in a dedicated and properly labeled waste container.
-
The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
2. Spill Management:
-
Small Spills: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the spilled material. Carefully collect the absorbent material and place it into the designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., acetone or ethanol), and collect the cleaning materials as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team immediately.
3. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete list of the waste contents, including the Safety Data Sheet (SDS) for this compound.
-
Always adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4-Bromophenyl)benzothiazole
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)benzothiazole. Adherence to these procedures is critical for ensuring personal safety and proper chemical management.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified with several hazards.[1] It is harmful if swallowed, causes both skin and serious eye irritation, and may lead to respiratory irritation.[1]
Hazard Data Summary:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A minimum level of PPE is required when working in any laboratory with chemical hazards.[3] For handling this compound, the following specific PPE is mandatory to mitigate the risks of exposure.
Required PPE for Handling this compound:
| Protection Type | Specification | Rationale for Use |
| Body Protection | Standard or flame-retardant lab coat. | Protects skin and personal clothing from contamination and chemical splashes.[4][5] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact and irritation.[6][7] If prolonged contact is anticipated, consider thicker, chemical-resistant gloves. |
| Eye & Face Protection | Chemical splash goggles. | Protects against eye irritation from dust particles or splashes.[4][6] Safety glasses with side shields are the minimum requirement.[3] |
| Respiratory Protection | Use in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of the solid dust, which can cause respiratory irritation.[8] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling extends beyond PPE and includes the environment in which the chemical is used and the procedures followed before, during, and after handling.
Step 1: Preparation and Engineering Controls
-
Review Safety Data Sheet (SDS): Always consult the SDS for this compound before beginning work.
-
Work Area Setup: Ensure all handling of this solid chemical is performed inside a certified chemical fume hood to minimize inhalation risk.[8]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
Step 2: Chemical Handling
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Portioning: When weighing or transferring the solid, do so carefully to avoid generating dust.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[9]
-
Hygiene: Do not eat, drink, or smoke in the laboratory or when handling the product.[10] Wash hands thoroughly after handling the chemical, even if gloves were worn.[9][11]
Step 3: Post-Handling and Decontamination
-
Clean Up: Decontaminate the work surface within the fume hood after completion of work.
-
Remove PPE: Remove gloves and lab coat before leaving the laboratory. Do not reuse disposable gloves.
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it separately before reuse.[9]
Spill and Disposal Plan
Proper containment and disposal are critical for laboratory safety and environmental protection.
Spill Response Protocol:
-
Evacuate: Alert others in the immediate area and, if necessary, evacuate.
-
Control: Prevent the spill from spreading. For a solid, avoid creating dust.
-
Clean-up: Carefully sweep the solid material into a designated, airtight container.[11] Ensure there is adequate ventilation and wear all appropriate PPE during cleanup.
-
Disposal: Treat all spill cleanup materials as hazardous waste.
Waste Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Final Disposal: Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[8] Do not pour chemical waste down the drain.[11][12]
Safety Workflow Diagram
The following diagram outlines the logical flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | C13H8BrNS | CID 2320602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 19654-19-4 [sigmaaldrich.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com.au [westlab.com.au]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. uah.edu [uah.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. aobchem.com [aobchem.com]
- 9. aksci.com [aksci.com]
- 10. synerzine.com [synerzine.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
